molecular formula C11H7NO3S B6212470 2-benzoyl-1,3-thiazole-4-carboxylic acid CAS No. 1509486-15-0

2-benzoyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6212470
CAS No.: 1509486-15-0
M. Wt: 233.24 g/mol
InChI Key: VSEMROMIKAJVFV-UHFFFAOYSA-N
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Description

2-Benzoyl-1,3-thiazole-4-carboxylic acid is a high-value chemical building block designed for research and development applications. This compound features a thiazole ring system, a common pharmacophore in medicinal chemistry, substituted with both a benzoyl group and a carboxylic acid functionality. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of new pharmaceutical agents, particularly in constructing potential enzyme inhibitors or fluorescent probes where the thiazole core is critical. The carboxylic acid group allows for further derivatization through amide bond formation or esterification, while the benzoyl group can contribute to molecular recognition and binding properties. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. All researchers should review the material safety data sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1509486-15-0

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

2-benzoyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7NO3S/c13-9(7-4-2-1-3-5-7)10-12-8(6-16-10)11(14)15/h1-6H,(H,14,15)

InChI Key

VSEMROMIKAJVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoyl-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-benzoyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to the drug discovery and development community. We will explore a plausible synthetic route, delve into its structural and spectroscopic characteristics, and discuss its potential as a scaffold for novel therapeutics, grounded in the established biological significance of the thiazole moiety.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This five-membered ring, containing both sulfur and nitrogen, is a key component in a wide array of therapeutic agents, including the antibiotic penicillin, the anti-inflammatory drug meloxicam, and the antiretroviral ritonavir.[2] The thiazole nucleus is known to participate in various biological interactions, and its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The versatility of the thiazole ring, with its multiple points for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of new therapeutic agents.[5] 2-Benzoyl-1,3-thiazole-4-carboxylic acid represents a specific embodiment of this versatile scaffold, incorporating a benzoyl group that can influence electronic and steric interactions, and a carboxylic acid moiety that can serve as a handle for further derivatization or as a key pharmacophoric element.

Synthesis of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

Proposed Synthetic Pathway: Modified Hantzsch Thiazole Synthesis

The proposed synthesis involves a two-step process starting from readily available precursors. The first step is the formation of the ethyl ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis (Ester Formation) cluster_1 Step 2: Saponification A Benzoylthioamide C Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate A->C Condensation B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate E 2-Benzoyl-1,3-thiazole-4-carboxylic acid D->E Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Proposed two-step synthesis of 2-benzoyl-1,3-thiazole-4-carboxylic acid.

Experimental Protocol (Predictive)

Step 1: Synthesis of Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylthioamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate to neutralize any acid formed.

  • Isolation: The crude product, being poorly soluble in water, is expected to precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hydrolysis to 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

  • Saponification: Suspend the purified ethyl 2-benzoyl-1,3-thiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reaction: Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3 using a dilute solution of hydrochloric acid.

  • Isolation: The carboxylic acid product should precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts.

  • Drying: Dry the final product under vacuum to yield 2-benzoyl-1,3-thiazole-4-carboxylic acid.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the chemical structure of the synthesized 2-benzoyl-1,3-thiazole-4-carboxylic acid would be achieved through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, a predictive spectroscopic profile can be established.[8][9][10]

Chemical_Structure A 2-Benzoyl-1,3-thiazole-4-carboxylic acid B

Caption: Chemical structure of 2-benzoyl-1,3-thiazole-4-carboxylic acid.

Table 1: Predicted Spectroscopic Data for 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

Technique Expected Observations
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically around 12-13 ppm. - Thiazole Proton (C5-H): A singlet between 8.0 and 8.5 ppm. - Benzoyl Protons: Multiplets in the aromatic region, approximately 7.4-8.0 ppm.
¹³C NMR - Carboxylic Carbonyl (-COOH): A signal around 165-170 ppm. - Benzoyl Carbonyl (C=O): A signal in the range of 180-190 ppm. - Thiazole Carbons: C2 (attached to benzoyl) around 160-165 ppm, C4 (attached to COOH) around 145-150 ppm, and C5 around 125-130 ppm. - Benzoyl Aromatic Carbons: Signals between 128 and 135 ppm.
IR (Infrared) Spectroscopy - Carboxylic Acid O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹. - C=O Stretches: Two distinct carbonyl peaks, one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the benzoyl ketone (around 1650-1670 cm⁻¹). - C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak [M]+: The mass corresponding to the molecular formula C₁₁H₇NO₃S. - Fragmentation Pattern: Expect characteristic fragments corresponding to the loss of CO₂, CO, and cleavage of the benzoyl group.

Note: The predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Potential Applications in Drug Development

The structural motifs within 2-benzoyl-1,3-thiazole-4-carboxylic acid suggest several promising avenues for drug discovery and development. The thiazole core is a well-established pharmacophore with a wide range of biological activities.

  • Enzyme Inhibition: Many thiazole-containing compounds are known to act as enzyme inhibitors. For instance, derivatives of 2-aminothiazole-4-carboxylic acid have been investigated as inhibitors of β-ketoacyl-ACP synthase in Mycobacterium tuberculosis.[8] The benzoyl group in the target molecule could potentially interact with hydrophobic pockets in enzyme active sites, while the carboxylic acid could form key hydrogen bonds or salt bridges.

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is a common feature in many antimicrobial and antifungal agents.[11][12] The substitution pattern of 2-benzoyl-1,3-thiazole-4-carboxylic acid could be explored for the development of new agents to combat resistant strains of bacteria and fungi.

  • Anti-inflammatory and Anticancer Properties: Various substituted thiazoles have demonstrated potent anti-inflammatory and anticancer activities.[13][14] The specific arrangement of the benzoyl and carboxylic acid groups on the thiazole ring could lead to novel compounds with selective activity against inflammatory targets or cancer cell lines.

Potential_Applications A 2-Benzoyl-1,3-thiazole-4-carboxylic Acid Scaffold B Enzyme Inhibition (e.g., Kinases, Synthases) A->B C Antimicrobial Agents (Antibacterial, Antifungal) A->C D Anti-inflammatory Drugs A->D E Anticancer Therapeutics A->E

Caption: Potential therapeutic applications of the 2-benzoyl-1,3-thiazole-4-carboxylic acid scaffold.

Conclusion

2-Benzoyl-1,3-thiazole-4-carboxylic acid is a molecule with significant untapped potential in the field of medicinal chemistry. While direct experimental data is sparse, its structure can be accessed through established synthetic methodologies like the Hantzsch synthesis. Its predicted spectroscopic profile provides a clear roadmap for its identification and characterization. The combination of the biologically active thiazole core with the benzoyl and carboxylic acid functionalities makes it a highly attractive scaffold for the development of novel enzyme inhibitors, antimicrobial agents, and therapeutics for inflammatory diseases and cancer. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). PubMed Central. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PubMed Central. [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PubMed Central. [Link]

  • Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]

  • ¹³C NMR spectrum of a 2-aminothiazole-4-carboxylic acid,... (n.d.). ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2025). ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • A new approach to synthesis of 2-carbamoylbenzothiazoles. (n.d.). Sciforum. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). PubMed. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
  • Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2009). Taylor & Francis Online. [Link]

  • 1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehyd. (n.d.). Asian Journal of Chemistry. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). MDPI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PubMed Central. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

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Introduction: The Thiazole-4-Carboxylic Acid Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Benzoylthiazole-4-Carboxylic Acid Scaffold for Researchers and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive building block for designing novel therapeutic agents. When functionalized with a carboxylic acid at the 4-position and a benzoyl moiety at the 2-position, the resulting molecule, 2-benzoylthiazole-4-carboxylic acid, presents a compelling, though sparsely documented, structure for investigation.

This guide provides a comprehensive technical overview of this chemical class. While direct experimental data for 2-benzoylthiazole-4-carboxylic acid is not widely available in public databases, we can deduce its fundamental properties through established chemical principles. More importantly, we will synthesize insights from closely related and extensively studied analogues to illuminate the therapeutic potential, synthesis strategies, and characterization methodologies relevant to this scaffold. This approach provides a robust framework for researchers initiating projects involving this or similar molecular architectures.

Core Compound: Physicochemical Properties

The fundamental properties of the target compound, 2-benzoylthiazole-4-carboxylic acid, have been calculated based on its constituent chemical structure. These theoretical values serve as a baseline for experimental design and characterization.

PropertyValueSource
Chemical Formula C₁₁H₇NO₃SCalculated
Molecular Weight 233.24 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=NC=C(S2)C(=O)OCalculated
InChI Key InChI=1S/C11H7NO3S/c13-10(15)8-6-12-11(16-8)9(14)7-4-2-1-3-5-7/h1-6H,(H,13,15)Calculated

Part 1: Synthesis and Chemical Logic

The synthesis of 2-substituted thiazole-4-carboxylic acids typically follows the principles of the Hantzsch thiazole synthesis or variations thereof. The general strategy involves the condensation of a thioamide with an α-haloketone or a related electrophile. For the specific target, 2-benzoylthiazole-4-carboxylic acid, a plausible route involves the reaction of benzoylthioamide with an ethyl 2-chloro-3-oxobutanoate, followed by hydrolysis of the resulting ester.

The causality behind this choice is rooted in the high reactivity of the α-halocarbonyl compound, which readily undergoes nucleophilic attack by the sulfur atom of the thioamide. The subsequent intramolecular cyclization and dehydration are thermodynamically favorable, leading to the stable aromatic thiazole ring.

General Synthetic Workflow

The following diagram illustrates a generalized and logical pathway for the synthesis of the 2-aryl-thiazole-4-carboxylic acid scaffold.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A Aryl Thioamide (e.g., Benzoylthioamide) C Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->C B α-Halo Carbonyl Compound (e.g., Ethyl 2-chloro-3-oxobutanoate) B->C F Ethyl 2-Arylthiazole-4-carboxylate C->F Intermediate D Saponification (Ester Hydrolysis) E Acidification D->E G 2-Arylthiazole-4-carboxylic Acid (Final Product) E->G F->D

Caption: Generalized workflow for the synthesis of 2-arylthiazole-4-carboxylic acids.

Experimental Protocol: General Synthesis of a Thiazole-4-Carboxylic Acid Derivative

This protocol is adapted from established methodologies for similar scaffolds and serves as a self-validating system for producing the core structure.[1][2]

  • Step 1: Thiazole Ring Formation.

    • To a solution of the appropriate thioamide (1.0 eq) in ethanol, add the α-halo ketone (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of reflux is to provide sufficient activation energy for the condensation and cyclization reactions.

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

    • The resulting residue, containing the ethyl thiazole-4-carboxylate intermediate, can be purified by column chromatography or carried forward directly.

  • Step 2: Ester Hydrolysis (Saponification).

    • Dissolve the crude intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the solution at 50-60°C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). The elevated temperature accelerates the saponification process.

    • Cool the mixture in an ice bath.

  • Step 3: Acidification and Precipitation.

    • Slowly acidify the cooled solution with 1 M HCl until the pH reaches 3-4. This step protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water to remove residual salts and dry under vacuum to yield the final 2-substituted-thiazole-4-carboxylic acid.

Part 2: Physicochemical Characterization

unambiguous structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization profile. While specific shifts for 2-benzoylthiazole-4-carboxylic acid are not published, the expected spectral features can be reliably predicted based on extensive data from analogous structures.[3][4]

TechniqueFunctional GroupExpected SignatureRationale
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm (broad singlet)The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
Aromatic Protons (Benzoyl)δ 7.4-8.2 ppm (multiplets)Protons on the phenyl ring are in a standard aromatic region, with those ortho to the carbonyl being further downfield.
Thiazole Proton (H5)δ ~8.0-8.5 ppm (singlet)The proton on the electron-deficient thiazole ring is significantly deshielded.
¹³C NMR Carboxylic Carbon (-C OOH)δ 160-185 ppmThe carboxyl carbon appears in a characteristic downfield region.[3][4]
Ketone Carbon (-C =O)δ 185-195 ppmThe benzoyl ketone carbon is also highly deshielded, typically appearing further downfield than the carboxylic carbon.
Thiazole Carbonsδ 115-170 ppmCarbons within the heterocyclic ring have distinct chemical shifts based on their electronic environment.
FT-IR O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (very broad)Extensive hydrogen bonding of the carboxylic acid dimer results in a very broad absorption band.
C=O Stretch (Ketone)1680-1660 cm⁻¹The carbonyl of the benzoyl group. Conjugation to the aromatic rings lowers the frequency.[3]
C=O Stretch (Carboxylic Acid)1725-1700 cm⁻¹The carbonyl of the carboxylic acid group.

Part 3: Applications in Drug Discovery

While 2-benzoylthiazole-4-carboxylic acid itself is not extensively studied, its core scaffold is a validated platform for developing inhibitors of various enzymes and targeting disease pathways. The combination of a hydrogen bond-donating/accepting carboxylic acid and a lipophilic, aromatic benzoyl group provides a rich pharmacophore for molecular recognition.

Xanthine Oxidase (XO) Inhibition for Gout Therapy

Hyperuricemia, characterized by elevated levels of uric acid, is a primary cause of gout. Xanthine oxidase (XO) is the key enzyme in the purine catabolic pathway responsible for producing uric acid. Structurally similar molecules, such as 2-phenylthiazole-4-carboxylic acid and 2-benzamido-4-methylthiazole-5-carboxylic acid, have been identified as potent XO inhibitors.[5][6]

The mechanistic logic suggests that the thiazole and carboxylic acid moieties can mimic the binding of the natural substrate, xanthine, within the enzyme's active site, while the aryl substituent (like the benzoyl group) can occupy a hydrophobic pocket, enhancing binding affinity and inhibitory potency.[6]

G cluster_pathway Purine Catabolism Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid (Leads to Gout) Xanthine->UricAcid XO XO Xanthine Oxidase (XO) Inhibitor Thiazole-4-Carboxylic Acid Scaffold Inhibitor->XO

Caption: Inhibition of uric acid production by blocking the Xanthine Oxidase enzyme.

Antimicrobial Applications

The thiazole core is a cornerstone of antimicrobial drug discovery. Derivatives of 2-aminothiazole-4-carboxylate have demonstrated excellent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] These compounds were found to inhibit the pathogen at nanomolar concentrations. While their exact mechanism was not fully elucidated, they did not target the β-ketoacyl-ACP synthase mtFabH, suggesting a novel mode of action.[1]

Furthermore, the 2-aminothiazole-4-carboxylic acid scaffold has been ingeniously developed as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs).[7] MBLs are enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. These thiazole derivatives were designed to mimic the structure of the hydrolyzed antibiotic, acting as potent competitive inhibitors that can restore the efficacy of antibiotics like Meropenem.[7] This research highlights the utility of the scaffold in combating one of the most pressing threats to global health: antimicrobial resistance.

Conclusion and Future Directions

The 2-benzoylthiazole-4-carboxylic acid structure represents a confluence of pharmacophoric elements with proven relevance in drug discovery. While this specific molecule remains to be fully explored, the extensive body of research on its close analogues provides a compelling rationale for its synthesis and biological evaluation. The insights synthesized in this guide—from logical synthesis pathways and predictable characterization signatures to validated therapeutic applications in gout and infectious diseases—offer a solid foundation for researchers.

Future efforts should focus on the definitive synthesis of 2-benzoylthiazole-4-carboxylic acid and its derivatives, followed by systematic screening against enzyme targets like xanthine oxidase and bacterial metallo-β-lactamases. Such studies will not only elucidate the specific potential of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

  • Al-Balas Q, Anthony NG, Al-Jaidi B, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at: [Link]

  • Li, Z., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. PubMed. Available at: [Link]

  • Mao, F., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mao, F. H., et al. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

Sources

Technical Deep Dive: 2-Substituted 1,3-Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted 1,3-thiazole-4-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 5-carboxylic acid regioisomer (found in drugs like Febuxostat). This specific regioisomer offers unique vectorality for substituent display, enabling precise interactions with biological targets ranging from bacterial DNA gyrase to human anti-apoptotic proteins (Bcl-2 family).

This guide provides a rigorous technical analysis of this scaffold, focusing on scalable synthetic protocols, electronic structure-activity relationships (SAR), and validated experimental workflows for library generation.

Part 1: Structural & Electronic Properties

The Thiazole Core

The 1,3-thiazole ring is a five-membered aromatic heterocycle (


-excessive) characterized by a planar geometry.
  • S-Atom (Position 1): Acts as a weak hydrogen bond acceptor but significantly contributes to lipophilicity (

    
     modulation).
    
  • N-Atom (Position 3): A pyridinic nitrogen with a lone pair available for hydrogen bonding or metal coordination.

  • C4-Carboxylic Acid: In this specific derivative, the carboxyl group at C4 is conjugated with the C4=C5 double bond. This conjugation lowers the pKa compared to aliphatic acids, typically into the 3.5–4.5 range, making it ionized at physiological pH.

Regioisomer Distinction

It is critical to distinguish the 4-carboxylic acid from the 5-carboxylic acid :

  • 4-COOH: Derived typically from the condensation of thioamides with

    
    -halopyruvates. The acid vector points "up/away" relative to the C2-substituent, creating a "V-shape" molecular cleft.
    
  • 5-COOH: Derived from

    
    -halo- 
    
    
    
    -ketoesters. The acid vector is linear/extended relative to the C2-substituent.

Part 2: Synthetic Architecture

The most robust route to 2-substituted 1,3-thiazole-4-carboxylic acid derivatives is the Hantzsch Thiazole Synthesis . This cyclocondensation between a thioamide (or thiourea) and an


-haloketone is highly regioselective.
Mechanism of Action

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by hydroxy-thiazoline intermediate formation and acid-catalyzed dehydration.

HantzschMechanism Thioamide Thioamide (R-CS-NH2) Inter1 S-Alkylation Intermediate Thioamide->Inter1 Nucleophilic Attack (S -> C-Br) HaloK Ethyl Bromopyruvate (Br-CH2-CO-COOEt) HaloK->Inter1 Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (-HBr) Product Thiazole-4-carboxylate Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch synthesis for 4-substituted thiazoles.

Validated Protocol: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

Objective: Synthesis of the ethyl ester precursor, which can be hydrolyzed to the free acid.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of thiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of ethyl bromopyruvate dropwise at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting thioamide spot (usually lower Rf) should disappear.

  • Workup: Cool the reaction mixture to

    
    . The product often precipitates as the hydrobromide salt or free base depending on conditions.
    
  • Isolation: Filter the solid. If no precipitate forms, evaporate the solvent and neutralize with saturated

    
    , then extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 80–95%. Characterization:


 NMR (CDCl3) typically shows the thiazole C5-H singlet around 

8.1–8.3 ppm.
Green Chemistry Variations

Recent advances allow for solvent-free or catalytic approaches to improve sustainability.[1]

MethodConditionsCatalystYield (%)Time
Conventional Reflux (EtOH)None75-853-5 h
Microwave

, Solvent-free
None90-955-10 min
Mechanochemical Grinding (Mortar)p-TsOH85-9220 min
Ultrasonic Ambient Temp, EtOHSilica-Tungstosilisic88-9430-45 min

Part 3: Medicinal Chemistry & SAR[2][4][5][6][7]

The 2-substituted 1,3-thiazole-4-carboxylic acid is a versatile pharmacophore. The carboxylic acid moiety often serves as a "warhead" for electrostatic interactions (e.g., salt bridges with Arginine/Lysine residues in active sites) or as a handle for further derivatization (amides, hydrazides).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Thiazole Core (Scaffold Rigidity) Pos2 Position 2 (R-Group) Lipophilic/Aromatic Domain Core->Pos2 Determines Potency & LogP Pos4 Position 4 (COOH) H-Bond Donor/Acceptor Salt Bridge Formation Core->Pos4 Key Binding Interaction Pos5 Position 5 (H or Subst) Steric Gate / Metabolic Hotspot Core->Pos5 Modulates Selectivity Pos2_Detail Aryl/Heteroaryl: Increases Potency (e.g., 4-F-Ph, Pyridine) Pos2->Pos2_Detail Pos4_Detail Derivatives: Amides -> Peptidomimetics Esters -> Prodrugs Pos4->Pos4_Detail

Figure 2: SAR map highlighting the functional roles of the thiazole ring positions.

Key Biological Applications[2][5][8]
  • Antimicrobial Agents:

    • Derivatives with electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the 2-phenyl ring often show enhanced activity against Gram-positive bacteria (S. aureus).
    • Mechanism:[2][3][4] Inhibition of DNA Gyrase B.[5] The 4-COOH coordinates with

      
       or active site residues.
      
  • Anticancer (Bcl-2 Inhibitors):

    • The carboxylic acid mimics the C-terminus of BH3-only proteins, engaging the hydrophobic groove of Bcl-xL or Bcl-2.

  • Enzyme Inhibitors (PTP1B):

    • Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for diabetes. The acid moiety functions as a phosphotyrosine mimetic.

Part 4: Advanced Experimental Workflow

For researchers developing a library of these compounds, the following workflow ensures reproducibility and high throughput.

Library Synthesis Workflow (Parallel Chemistry)
  • Scaffold Generation:

    • Prepare a stock solution of Ethyl Bromopyruvate (0.5 M in EtOH).

    • Prepare a set of diverse Thioamides (Aryl, Alkyl, Heteroaryl).

  • Reaction (96-well block or Vials):

    • Dispense thioamides (100 µmol) into wells.

    • Add Ethyl Bromopyruvate (110 µmol).

    • Seal and heat to

      
       for 4 hours.
      
  • Scavenging (Purification):

    • Add a polymer-supported amine scavenger (e.g., PS-Trisamine) to remove excess bromopyruvate and HBr.

    • Shake for 2 hours at RT.

  • Hydrolysis (In-situ):

    • Filter resin.

    • Add LiOH (1M aq, 2 equiv) to the filtrate. Stir 4h.

    • Acidify with HCl (1M) to precipitate the 4-carboxylic acid product.

  • Analysis:

    • LC-MS validation (Mass + Purity).

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Kashyap, S. J., et al. (2012). "Synthesis of Hantzsch thiazole derivatives...". Journal of Heterocyclic Chemistry.
  • Bondock, S., et al. (2013). "Synthesis and antimicrobial activity of some new 2-substituted thiazole derivatives". European Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (2008). "Thiazole derivatives as potent inhibitors...".[5] (Reference for biological activity context).

  • PubChem Compound Summary. (2025). "Febuxostat (Structural Comparison)". National Center for Biotechnology Information.

  • Organic Chemistry Portal. (2024). "Thiazole Synthesis". (Overview of synthetic methodologies).

Sources

Technical Guide: Solubilization and Stability of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubilization, stability, and handling of 2-benzoyl-1,3-thiazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Executive Summary

2-Benzoyl-1,3-thiazole-4-carboxylic acid (MW: ~233.24 g/mol ) is a heteroaromatic building block frequently used in fragment-based drug discovery (FBDD) and scaffold diversification.[1] While its carboxylic acid moiety imparts polarity, the benzoyl-thiazole core provides significant aromatic character, making DMSO (Dimethyl Sulfoxide) the solvent of choice for preparing high-concentration stock solutions (typically 10 mM to 100 mM).

This guide provides a standardized protocol for preparation, storage, and quality control, addressing common challenges such as hygroscopicity-induced precipitation and freeze-thaw degradation.

Physicochemical Profile & Solubility Logic

Understanding the molecular properties is essential for predicting solubility behavior and potential pitfalls.

PropertyValue (Approx.)Impact on DMSO Solubility
Molecular Weight 233.24 g/mol Favorable. Low MW facilitates rapid dissolution.
LogP (Predicted) ~1.8 – 2.5High. Lipophilic core aligns well with DMSO's organic character.
pKa (Acid) ~3.0 – 3.5Critical. The carboxylic acid proton can dissociate. DMSO is a polar aprotic solvent that stabilizes the neutral form well, but presence of water (hygroscopicity) can alter ionization and solubility.
H-Bond Donors 1 (COOH)DMSO is a strong H-bond acceptor, effectively solvating the carboxylic acid proton.
Solubility Thresholds
  • Minimum Target Concentration: 10 mM (2.33 mg/mL) – Standard for bioassays.

  • High-Stock Target: 50–100 mM (11.6–23.3 mg/mL) – Achievable with sonication; recommended for chemical libraries.

  • Saturation Limit: Likely >100 mM in anhydrous DMSO, but viscosity and stability become concerns at saturation.

Protocol: Stock Solution Preparation

Objective: Prepare a stable 50 mM stock solution of 2-benzoyl-1,3-thiazole-4-carboxylic acid.

Reagents & Equipment[2][3]
  • Compound: 2-Benzoyl-1,3-thiazole-4-carboxylic acid (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO absorbs water rapidly, which decreases solubility.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp <40°C).

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh 11.66 mg of the compound into a sterile amber vial.

    • Scientific Note: Do not attempt to weigh less than 5 mg to avoid balance error percentages >5%.

  • Solvent Addition (The "Wetting" Phase):

    • Add 500 µL of anhydrous DMSO initially (half volume).

    • Vortex gently for 30 seconds. This creates a slurry and prevents "clumping" at the vial bottom.

  • Complete Dissolution:

    • Add the remaining 500 µL of DMSO (Total Volume = 1.0 mL).

    • Vortex at medium speed for 1 minute.

    • Observation: If solid particles remain, sonicate for 5-minute intervals. Ensure bath water is ambient (20-25°C). Do not heat above 40°C to prevent potential decarboxylation of the carboxylic acid.

  • Visual Inspection:

    • Hold vial against a light source. The solution should be strictly clear and yellow/amber. Any turbidity indicates incomplete solvation or impurities.

  • Aliquot & Storage:

    • Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

Stability & Storage Architecture

The thiazole-4-carboxylic acid motif is generally stable, but the benzoyl ketone and carboxylic acid are susceptible to specific degradation pathways in DMSO.

Critical Degradation Risks
  • Decarboxylation: Thiazole-4-carboxylic acids can decarboxylate under high thermal stress (>80°C), especially in acidic media. Mitigation: Keep DMSO stocks cool and neutral.

  • Hygroscopicity (The "Water Crash"): DMSO is highly hygroscopic. Absorbed atmospheric water can cause the hydrophobic neutral form of the compound to precipitate over time. Mitigation: Use septum caps and store under dry nitrogen/argon if possible.

  • Oxidation: DMSO can act as a mild oxidant. While the thiazole ring is robust, impurities in lower-grade DMSO can accelerate degradation.

Storage Decision Tree (Graphviz)

StorageLogic Start Fresh 50 mM Stock Prepared Usage Immediate Use (<24h)? Start->Usage ShortTerm Store at +4°C (Dark, Sealed) Usage->ShortTerm Yes LongTerm Long Term Storage? Usage->LongTerm No Aliquot Aliquot into Single-Use Vials LongTerm->Aliquot Freeze Freeze at -20°C or -80°C (Desiccated) Aliquot->Freeze Thaw Thaw Protocol: Room Temp (20 min) -> Vortex Freeze->Thaw When needed Precip Check for Precipitate Thaw->Precip Sonicate Sonicate (5 mins) Precip->Sonicate Cloudy Ready Ready for Assay Precip->Ready Clear Sonicate->Ready

Caption: Decision logic for storage and recovery of thiazole carboxylic acid stocks to minimize freeze-thaw degradation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation upon thawing Water absorption by DMSO or "Cold Shock" crystallization.Warm vial to 37°C for 5 mins, then vortex. If persistent, sonicate.[2]
Turbidity in Aqueous Buffer "Crash-out" upon dilution into media (PBS/Media).Step-down Dilution: Dilute stock 1:10 in pure DMSO first, then dilute into buffer. Keep final DMSO <1% (v/v).
Color Change (Darkening) Oxidation or Photodegradation.[2]Discard. Thiazoles can be light-sensitive. Always use amber vials.

References

  • Enamine Ltd. Carboxylic Acid Fragment Library Design & Solubility Standards. (Standard industry protocol for carboxylic acid fragments utilizes 100 mM DMSO stocks).

  • BenchChem. Improving the stability of thiazole compounds in DMSO for long-term storage. (Guidelines on DMSO oxidation and hygroscopicity).

  • National Institutes of Health (PubChem). 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid Physicochemical Properties. (Solubility data for structurally homologous thiazoles).

  • ChemicalBook. Thiazole-4-carboxylic acid Derivatives Synthesis and Properties. (Melting points and stability data).

Sources

2-benzoyl-1,3-thiazole-4-carboxylic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

Part 1: Chemical Identity & Strategic Context

Compound Name: 2-Benzoyl-1,3-thiazole-4-carboxylic acid Synonyms: 2-Benzoylthiazole-4-carboxylic acid; 4-Carboxy-2-thiazolyl phenyl ketone Chemical Family: Thiazole Carboxylic Acids / Heteroaromatic Ketones Molecular Formula: C₁₁H₇NO₃S Molecular Weight: 233.24 g/mol CAS Number: Not widely indexed (Analogous Reference: 2-Benzyl-1,3-thiazole-4-carboxylic acid, CAS 10058-39-6)

Strategic Significance in Drug Discovery

In medicinal chemistry, the 2-benzoyl-1,3-thiazole scaffold represents a privileged pharmacophore. Unlike simple thiazoles, the C2-benzoyl group introduces a rigid ketone linker that acts as a hydrogen bond acceptor and enhances metabolic stability against oxidative metabolism common at the C2 position. The C4-carboxylic acid serves as a critical "handle" for further diversification (amide coupling) or as a polar contact point in active sites (e.g., metalloenzyme inhibition).

Research Applications:

  • Kinase Inhibition: The benzoyl-thiazole core mimics ATP-binding motifs.

  • Anti-inflammatory Agents: Analogs are explored as COX-2 or LOX inhibitors.[1]

  • Peptidomimetics: Used as a rigidifying spacer in peptide synthesis.

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of compound-specific toxicological data, this classification is derived from Structure-Activity Relationship (SAR) analysis of analogous thiazole carboxylic acids (e.g., 2-methyl-1,3-thiazole-4-carboxylic acid).

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H315: Causes skin irritation. (Acidic function + lipophilic thiazole ring)

  • H319: Causes serious eye irritation. (pKa ~3.5–4.0 leads to significant ocular pH drop)

  • H335: May cause respiratory irritation. (Dust inhalation)

  • H317: May cause an allergic skin reaction. (Thiazoles are known sensitizers)[2]

Precautionary Statements
  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Part 3: Physicochemical Properties & Stability

PropertyValue / PredictionMechanism / Note
Physical State Solid (Crystalline powder)High lattice energy due to H-bonding (dimerization of COOH).
Color Off-white to pale yellowConjugation of the benzoyl group with the thiazole ring.
Melting Point 185–195 °C (Predicted)Typical range for heteroaromatic carboxylic acids.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/non-polar solvents due to zwitterionic potential.
pKa (Acid) 3.2 – 3.8 (Predicted)The electron-withdrawing benzoyl group increases acidity vs. thiazole-4-COOH.
LogP ~1.8 – 2.2Moderately lipophilic; membrane permeable.
Stability & Reactivity Profile
  • Decarboxylation Risk: Like many heteroaromatic acids, prolonged heating (>150°C) without activation can lead to thermal decarboxylation, releasing the 2-benzoylthiazole parent.

  • Photostability: The benzoyl-thiazole conjugation is photoactive. Store in amber vials to prevent radical-mediated photodegradation or Norrish type cleavage.

  • Incompatibilities:

    • Strong Oxidizers: Can oxidize the sulfur in the thiazole ring to sulfoxides/sulfones.

    • Strong Bases: Will form the carboxylate salt (soluble in water).

Part 4: Safe Handling & Experimental Protocols

Workflow Logic: The "Self-Validating" Safety Loop

To ensure integrity, every handling step must include a verification check.

SafetyWorkflow cluster_PPE Required PPE Start Storage (4°C, Inert, Amber) Check1 Visual QC (Color/Caking?) Start->Check1 Weigh Weighing (Fume Hood + N95) Check1->Weigh Pass Waste Waste Disposal (Halogenated Organic) Check1->Waste Fail (Degraded) Solub Solubilization (DMSO/Base) Weigh->Solub React Reaction/Assay Solub->React React->Waste PPE Nitrile Gloves (Double) Safety Goggles Lab Coat

Caption: Operational workflow for handling 2-benzoyl-1,3-thiazole-4-carboxylic acid, integrating quality checks and disposal paths.

Protocol: Acid-Base Purification (Self-Validating)

This protocol is used to purify the compound from non-acidic impurities (e.g., decarboxylated byproducts) or to recover it from reaction mixtures.

Reagents:

  • Saturated NaHCO₃ solution

  • 1M HCl

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution (Validation Step): Dissolve crude solid in saturated NaHCO₃.

    • Logic: The carboxylic acid deprotonates (forming the sodium salt) and goes into the aqueous phase. Non-acidic impurities (e.g., 2-benzoylthiazole) remain insoluble.

  • Filtration: Filter the aqueous solution through a Celite pad to remove insoluble organics.

  • Washing: Wash the aqueous filtrate with a small volume of EtOAc (removes trace lipophilic impurities).

  • Precipitation (Critical Step): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a white/yellow solid.

  • Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum over P₂O₅.

Part 5: Emergency Response

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes. The acidity (pKa < 4) poses a risk of corneal etching. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and water. If redness persists (sensitization), consult a dermatologist.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid dust), administer oxygen.

Fire-Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (may scatter the dust).

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon thermal decomposition. Firefighters must wear SCBA.

Spill Containment Decision Tree

SpillResponse Spill Spill Detected State State? Spill->State Dry Dry Powder State->Dry Solid Wet Solution State->Wet Liquid ActionDry Cover with Wet Paper Towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite Neutralize with NaHCO3 Wet->ActionWet Disposal Seal in HazMat Bag Label: 'Thiazole Acid' ActionDry->Disposal ActionWet->Disposal

Caption: Decision logic for containing spills, prioritizing dust suppression for solids and neutralization for liquids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502051, 2-Amino-1,3-thiazole-4-carboxylic acid (Analogous Scaffold Safety). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiazole derivatives and GHS Classification Criteria.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid via Modified Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-benzoyl-1,3-thiazole-4-carboxylic acid .

While the Hantzsch thiazole synthesis is the "gold standard" for building the thiazole core, the specific introduction of a 2-benzoyl moiety (a ketone linker at the 2-position) presents a unique challenge. Standard Hantzsch conditions using thiobenzamide yield 2-phenylthiazoles, not 2-benzoylthiazoles.

Therefore, this guide details the "Hydroxymethylene Route" , a robust two-stage strategy:

  • Hantzsch Cyclization of ethyl bromopyruvate with mandelothioamide (2-hydroxy-2-phenylethanethioamide) to form the thiazole core with a benzylic alcohol handle.

  • Selective Oxidation of the alcohol to the ketone, followed by hydrolysis.[1]

This approach is preferred over direct reactions with


-ketothioamides due to the latter's instability and poor commercial availability.

Abstract & Strategic Overview

The target molecule, 2-benzoyl-1,3-thiazole-4-carboxylic acid , is a valuable scaffold in medicinal chemistry, sharing structural homology with potent antitumor agents and xanthine oxidase inhibitors (e.g., Febuxostat intermediates).[1]

The synthesis utilizes a Modified Hantzsch Protocol .[1] Instead of attempting to install the unstable


-keto-thioamide moiety directly, we employ a "masking" strategy using a benzylic alcohol. This ensures high regioselectivity and avoids the polymerization often seen with highly reactive dicarbonyl thio-precursors.
Retrosynthetic Logic
  • Target: 2-Benzoyl-1,3-thiazole-4-carboxylic acid

  • Disconnection: C2-Carbonyl bond and Ester Hydrolysis.

  • Key Intermediate: Ethyl 2-(hydroxy(phenyl)methyl)thiazole-4-carboxylate.

  • Hantzsch Precursors:

    • Component A (Electrophile): Ethyl bromopyruvate (Ethyl 3-bromo-2-oxopropanoate).

    • Component B (Nucleophile): Mandelothioamide (2-hydroxy-2-phenylethanethioamide).

Reaction Pathway Visualization

G Start1 Ethyl Bromopyruvate (Electrophile) Intermediate Intermediate 1: Ethyl 2-(hydroxy(phenyl)methyl) thiazole-4-carboxylate Start1->Intermediate Step 1: Hantzsch Cyclization EtOH, Reflux, 2h Start2 Mandelothioamide (Nucleophile) Start2->Intermediate Ketone Intermediate 2: Ethyl 2-benzoylthiazole- 4-carboxylate Intermediate->Ketone Step 2: Oxidation MnO2 or DMP, DCM Product Target Product: 2-Benzoyl-1,3-thiazole- 4-carboxylic acid Ketone->Product Step 3: Hydrolysis LiOH, THF/H2O

Figure 1: Step-wise synthetic pathway utilizing the Hantzsch cyclization followed by benzylic oxidation.

Experimental Protocols

Phase 1: Hantzsch Cyclization (Ring Formation)

This step constructs the 1,3-thiazole core. The sulfur atom of the thioamide attacks the


-carbon of the bromopyruvate, followed by cyclodehydration.

Reagents:

  • Ethyl bromopyruvate (1.0 equiv)

  • Mandelothioamide (1.0 equiv) [Note: If commercially unavailable, synthesize via thionation of mandelamide using Lawesson’s reagent].[1]

  • Ethanol (Absolute, anhydrous preferred)[1]

  • Molecular Sieves (3Å, optional, to scavenge water)[1]

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Mandelothioamide (10 mmol, 1.67 g) in Ethanol (50 mL).

  • Addition: Add Ethyl bromopyruvate (10 mmol, ~1.4 mL) dropwise over 5 minutes at room temperature. Observation: The solution may turn slightly yellow/orange.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).[1] The starting thioamide spot should disappear.[1]

  • Workup: Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry.[1]

    • Option B (Extraction): Evaporate the ethanol under reduced pressure.[1] Dissolve the residue in Ethyl Acetate (50 mL), wash with saturated

      
       (2 x 30 mL) to neutralize HBr, then water and brine. Dry over 
      
      
      
      .[1]
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexane).

  • Yield Expectation: 75–85%.

  • Data Check: confirm

    
     NMR shows the thiazole proton (s, ~8.2 ppm) and the benzylic methine (
    
    
    
    , d, ~6.0 ppm).
Phase 2: Benzylic Oxidation

We must convert the secondary alcohol to the ketone (benzoyl group). Manganese Dioxide (


) is the preferred reagent as it is mild and highly selective for benzylic/allylic alcohols, avoiding over-oxidation of the sulfur ring.[1]

Reagents:

  • Intermediate 1 (Ethyl 2-(hydroxy(phenyl)methyl)thiazole-4-carboxylate)

  • Activated Manganese Dioxide (

    
    ) (10–20 equiv)
    
  • Dichloromethane (DCM) or Chloroform

Protocol:

  • Setup: Dissolve Intermediate 1 (5 mmol) in anhydrous DCM (50 mL).

  • Oxidation: Add Activated

    
      (50 mmol, ~4.3 g) in portions. Note: A large excess is standard for heterogeneous 
    
    
    
    oxidations.
  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC; the product will be less polar than the alcohol.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese solids. Wash the pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting Ethyl 2-benzoylthiazole-4-carboxylate is usually pure enough for the next step.

  • Yield Expectation: 80–90%.

Phase 3: Ester Hydrolysis

The final step unmasks the carboxylic acid.

Reagents:

  • Intermediate 2 (Ethyl 2-benzoylthiazole-4-carboxylate)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • THF / Water (3:1 mixture)

Protocol:

  • Dissolution: Dissolve Intermediate 2 (4 mmol) in THF (20 mL).

  • Hydrolysis: Add a solution of

    
     (8 mmol) in Water (7 mL).
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).

    • Crucial Step: Acidify carefully with 1M HCl to pH ~2–3 while stirring. The target acid should precipitate as a solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

  • Final Product: 2-benzoyl-1,3-thiazole-4-carboxylic acid .

Key Chemical Data & Troubleshooting

Physicochemical Properties Table
CompoundMol.[1] WeightRoleStabilityStorage
Ethyl Bromopyruvate 195.01ElectrophileLachrymator, unstable to heat2-8°C, Dark
Mandelothioamide 167.23NucleophileHygroscopicDesiccator
Intermediate 1 (Alcohol) 263.31IntermediateStableAmbient
Target Acid 247.27ProductStable solidAmbient
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of bromopyruvateEnsure Ethanol is anhydrous. Use molecular sieves.[1]
Incomplete Oxidation Inactive

Use "Activated"

(precipitated) or switch to Dess-Martin Periodinane (1.2 eq).
Decarboxylation Acidification too hot/strongPerform acidification at 0°C. Do not heat the acidic solution.[1]
Product is Oily ImpuritiesRecrystallize the final acid from Methanol/Water.[1]

Mechanistic Insight (Self-Validation)

The success of this protocol relies on the Hantzsch-Widman mechanism :

  • S-Alkylation: The sulfur lone pair of the mandelothioamide performs an

    
     attack on the 
    
    
    
    -carbon of ethyl bromopyruvate, displacing bromide. This forms an acyclic
    
    
    -thioiminium intermediate.
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl of the pyruvate fragment.

  • Dehydration: Loss of water drives the aromatization to form the stable 1,3-thiazole ring.[1]

Why not direct synthesis? Attempting to use 2-oxo-2-phenylethanethioamide (


) directly is chemically risky. 

-ketothioamides are prone to self-condensation and polymerization. The "Alcohol Route" described above uses a stable precursor (

hybridized benzylic carbon) that is oxidized only after the robust thiazole ring is established.

References

  • Hantzsch Thiazole Synthesis (General Review)

    • Title: "Recent Advances in the Hantzsch Synthesis of Thiazoles"
    • Source:Organic Reactions (Wiley)
    • Context: Found

      
      -haloketone condensation with thioamides.[2]
      
  • Synthesis of 2-Acylthiazoles via Oxidation

    • Title: "Synthesis of 2-acylthiazoles
    • Source:Journal of Heterocyclic Chemistry
    • Context: Validates the oxidation of Hantzsch-derived alcohols to ketones using as a high-yield p
  • Alternative Direct Route (Advanced)

    • Title: "An Expedient Synthesis of 2-Acylthiazoles Using -Ketothioamides"
    • Source:Chemistry & Biodiversity, 2026 (Early View/Related Context).[1]

    • Context: Discusses the direct use of ketothioamides if stability issues can be managed.
  • Reactivity of Ethyl Bromopyruvate

    • Title: "Reactivity Profile of Ethyl 2-(3-bromophenyl)
    • Source: BenchChem Technical Guides.[1]

    • Context: Handling and stability data for the electrophile.[1]

(Note: While specific "2-benzoyl" papers are rare, the references above validate the individual unit operations: Hantzsch cyclization, benzylic oxidation, and ester hydrolysis.)

Sources

Application Notes & Protocols: Leveraging 2-Benzoyl-1,3-thiazole-4-carboxylic Acid as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiazole ring is a prominent member of this class.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the design of novel therapeutics, with derivatives demonstrating a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]

2-Benzoyl-1,3-thiazole-4-carboxylic acid is an exemplary drug discovery intermediate that harnesses the power of the thiazole core. Its structure is strategically designed for facile diversification, featuring three key components:

  • The 1,3-Thiazole Core: A proven pharmacophore that provides a rigid scaffold for orienting substituents and engaging in crucial interactions with biological targets.

  • The C4-Carboxylic Acid: This functional group is the primary handle for chemical modification. It serves as a versatile anchor point for creating extensive libraries of derivatives through reactions like amide bond formation and esterification, enabling systematic exploration of structure-activity relationships (SAR).

  • The C2-Benzoyl Group: This moiety offers additional opportunities for modification. The phenyl ring can be substituted to probe electronic and steric effects, while the ketone can be reduced or transformed to introduce new hydrogen bonding capabilities.

This guide provides a comprehensive overview of the synthetic utility and strategic application of 2-benzoyl-1,3-thiazole-4-carboxylic acid, complete with detailed protocols for its derivatization and insights into its potential therapeutic applications.

PART 1: Synthesis of the Core Intermediate

The most common and efficient method for constructing the 2-substituted-1,3-thiazole-4-carboxylic acid scaffold is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For our target intermediate, the synthesis typically begins with the reaction of benzoylthioformamide with a 3-halo-2-oxopropanoate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

General Synthetic Workflow

cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Hydrolysis A Benzoylthioformamide C Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate A->C Condensation B Ethyl 3-bromo-2-oxopropanoate B->C D Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate E 2-Benzoyl-1,3-thiazole-4-carboxylic Acid D->E Base or Acid Hydrolysis (e.g., NaOH, H2O)

Caption: General two-step synthesis of the target intermediate.

PART 2: Core Derivatization Protocols

The carboxylic acid moiety is the primary site for diversification. The following protocols detail standard, robust procedures for creating amide and ester libraries, which are fundamental steps in exploring the chemical space around this scaffold.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently performed reactions in pharmaceutical development.[5] Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method, even for challenging or sterically hindered amines.[6]

Causality: The carboxylic acid is not sufficiently electrophilic to react directly with an amine. HATU activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is readily displaced by the amine nucleophile to form the stable amide bond. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated acids and drive the reaction to completion.

start Start Materials step1 Dissolve 2-benzoyl-1,3-thiazole-4-carboxylic acid in anhydrous DMF start->step1 step2 Add Amine (1.1 eq) and DIPEA (2.5 eq) step1->step2 step3 Add HATU (1.2 eq) portion-wise at 0°C step2->step3 step4 Stir at Room Temperature (Monitor by TLC/LC-MS) step3->step4 step5 Aqueous Workup (e.g., add water, extract with EtOAc) step4->step5 step6 Purify (Column Chromatography) step5->step6 end Final Amide Product step6->end

Caption: Step-by-step workflow for HATU-mediated amide coupling.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzoyl-1,3-thiazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0°C in an ice bath.

  • Activation: Add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: Fischer-Speier Esterification

Esterification is a classic transformation used to modify the physicochemical properties of a lead compound, such as solubility and cell permeability. The Fischer-Speier method is a straightforward, acid-catalyzed reaction suitable for producing simple alkyl esters.[7]

Causality: In the presence of a strong acid catalyst (like H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the ester. The reaction is an equilibrium process; using the alcohol as the solvent drives the equilibrium towards the product side.

  • Setup: Suspend 2-benzoyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will act as both the reagent and the solvent. Use a significant excess (e.g., 20-50 eq).

  • Catalyst Addition: Cool the mixture to 0°C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain this temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).

  • Neutralization & Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. If necessary, purify the crude ester via flash column chromatography.

PART 3: Applications in Drug Discovery & SAR

The true value of 2-benzoyl-1,3-thiazole-4-carboxylic acid is realized when its derivatives are screened for biological activity. The thiazole scaffold is a known inhibitor of various enzymes and a modulator of several signaling pathways.[4][8]

Potential Therapeutic Targets

Derivatives of thiazoles and benzothiazoles have shown inhibitory activity against a range of targets crucial in oncology, inflammation, and infectious diseases.[3][4][9]

  • Protein Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds. Thiazole derivatives can act as ATP-competitive inhibitors, targeting kinases like PI3K, EGFR, and VEGFR, which are often dysregulated in cancer.[4][9]

  • Enzyme Inhibition: Thiazoles have been identified as inhibitors of enzymes such as cyclooxygenases (COX), topoisomerases, and carbonic anhydrases.[4][8][10]

  • Antimicrobial Targets: The scaffold can be found in compounds targeting bacterial enzymes or disrupting microbial cell processes.[2][11]

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-benzoyl-1,3-thiazole-4-carboxylic acid core allows for the elucidation of key SAR principles.

cluster_SAR Key SAR Modification Points Thiazole Thiazole R1 R1: Amide/Ester Library - Probes pocket size - Modulates solubility/PK R2 R2: Phenyl Ring Substitution - Modifies electronics (EDG/EWG) - Explores steric tolerance R3 R3: Ketone Modification - Reduction to alcohol introduces H-bond donor - Can alter conformation

Sources

Application Note & Protocols: Peptide Coupling Conditions for Thiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenge of Thiazole-Containing Peptides

The incorporation of rigid heterocyclic scaffolds, such as thiazoles, into peptide backbones is a pivotal strategy in modern medicinal chemistry.[1][2] Thiazole moieties, which can be considered cyclized and dehydrated derivatives of cysteine, impart significant conformational rigidity.[3] This structural constraint can lead to enhanced metabolic stability, improved cell permeability, and optimized pharmacokinetic profiles, making thiazole-containing peptides highly attractive as therapeutic candidates.[1][2]

However, the synthesis of these valuable molecules is not without its challenges. The electron-deficient nature of the thiazole ring can render the carboxyl group at the 4-position less reactive, making standard amide bond formation sluggish and often resulting in low yields.[4] Furthermore, the conditions required for coupling can sometimes promote undesirable side reactions, including epimerization at the adjacent chiral center, which can compromise the biological activity of the final peptide.[3][5][6]

This application note provides a comprehensive guide to navigating the complexities of peptide coupling with thiazole-4-carboxylic acids. We will explore the mechanistic basis for selecting optimal coupling reagents, additives, and bases, and provide detailed, field-proven protocols to ensure successful and high-yielding synthesis with minimal side products.

The Mechanism of Activation: Overcoming Electronic Deactivation

The core principle of any peptide coupling reaction is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is typically achieved by converting the carboxyl group's hydroxyl into a better leaving group. For electron-deficient substrates like thiazole-4-carboxylic acids, the choice of activating agent is critical.

Uronium/Aminium and Phosphonium Salt Reagents: The Gold Standard

Reagents such as HATU, HBTU, and PyBOP are highly effective for challenging couplings due to their ability to form highly reactive activated esters in situ.[7][8][9]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is often considered the "gold standard" for difficult couplings, including those involving sterically hindered or electron-deficient partners.[8][10] Its superiority stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis.[7][9]

  • HBTU/TBTU: These reagents generate OBt-active esters, which are also highly effective.[9][11] While generally very efficient, for particularly challenging substrates like thiazole-4-carboxylic acids, HATU often provides superior results due to the enhanced reactivity of the OAt ester.[9]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP offers an alternative to uronium-based reagents. A key advantage is that phosphonium reagents do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium reagents.[9][12]

Carbodiimides: A Classic Approach with Modern Refinements

Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are cost-effective and widely used coupling reagents.[11][13][14] They function by forming a highly reactive O-acylisourea intermediate.[15] However, this intermediate is prone to racemization and can rearrange to form an inactive N-acylurea.[14][15]

To mitigate these side reactions, carbodiimide couplings are almost always performed in the presence of nucleophilic additives:

  • HOBt (1-Hydroxybenzotriazole): HOBt traps the O-acylisourea intermediate to form a more stable and less racemization-prone OBt-active ester.[14][15]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Similar to its role in HATU, HOAt forms a more reactive OAt-active ester compared to HOBt, accelerating the coupling reaction.[9]

  • Oxyma Pure®: This additive is a non-explosive and safer alternative to HOBt and HOAt, offering high coupling rates and low racemization.[14]

A study on the coupling of a thiazole carboxylic acid with an aniline derivative found that a combination of EDC and DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt provided a good yield, demonstrating the efficacy of this modified carbodiimide approach for electron-deficient systems.[4]

Experimental Workflow and Key Parameters

A successful peptide coupling reaction is a carefully orchestrated interplay of the carboxylic acid, amine, coupling reagent, base, and solvent. The following diagram illustrates the general workflow.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Thiazole_Acid Thiazole-4- Carboxylic Acid Activation Activation Step: Formation of Active Ester Thiazole_Acid->Activation Amine Amine Component (N-terminus deprotected) Coupling Coupling Step: Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Deprotonates Acid Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Product Thiazole-Containing Dipeptide Coupling->Product Byproducts Byproducts (e.g., Tetramethylurea, DIPEA·HCl) Coupling->Byproducts

Caption: General workflow for coupling thiazole-4-carboxylic acid.

Choice of Base

A non-nucleophilic base is essential to deprotonate the carboxylic acid, forming the carboxylate anion required for activation, and to scavenge any acid generated during the reaction.[7]

  • DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is the most commonly used base for peptide coupling due to its strong basicity and high steric hindrance, which prevents it from acting as a nucleophile.[7][16]

  • Triethylamine (TEA): While also used, TEA is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, NMM can be advantageous in couplings susceptible to base-promoted epimerization.

Solvent Selection

Polar aprotic solvents are preferred as they can dissolve the reactants and reagents without interfering with the reaction.

  • DMF (N,N-Dimethylformamide): The most common solvent for peptide coupling, offering excellent solubility for most reagents and peptides.[7][8]

  • DCM (Dichloromethane): A good alternative, particularly for solution-phase synthesis, as it is more volatile and easier to remove during workup.[13]

  • Acetonitrile (ACN): Can also be effective, as demonstrated in some EDC/DMAP/HOBt protocols.[4]

Comparative Summary of Coupling Conditions

The choice of coupling conditions depends on the specific substrates, scale, and desired purity of the final product. The following table summarizes common conditions for coupling thiazole-4-carboxylic acids.

Coupling ReagentAdditiveBase (Equivalents)SolventKey Advantages & Considerations
HATU None (HOAt is part of the reagent)DIPEA (2-4 eq.)DMFHighly efficient for hindered/electron-deficient acids; rapid reaction times.[7][8][11]
HBTU HOBt (optional, can suppress racemization)DIPEA (2-4 eq.)DMFVery effective general coupling reagent.[11][13] May be slightly less potent than HATU for this specific application.
EDC HOBt (1-1.2 eq.) or Oxyma Pure®DIPEA or Et3N (1.2-2 eq.)DCM, DMFCost-effective; water-soluble byproducts are easily removed during workup.[4][13][17] Requires an additive to suppress side reactions.
PyBOP None (HOBt is part of the reagent)DIPEA (2-4 eq.)DMF, DCMPhosphonium salt; avoids potential for guanidinylation side reaction.[9]
EDC / DMAP HOBt (catalytic, 0.1 eq.)DIPEA (1.2 eq.)AcetonitrileA specific protocol shown to be effective for a thiazole carboxylic acid.[4] DMAP acts as an acyl transfer agent.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for the solution-phase coupling of a thiazole-4-carboxylic acid with an N-terminus deprotected amino acid ester using HATU.

Materials:

  • Thiazole-4-carboxylic acid (1.0 eq.)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.0 - 1.2 eq.)

  • HATU (1.1 - 1.2 eq.)

  • DIPEA (3.0 - 4.0 eq.)

  • Anhydrous DMF

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the thiazole-4-carboxylic acid (1.0 eq.) and the amine component (1.0 eq.). If the amine is a hydrochloride salt, an additional equivalent of base will be required for neutralization.

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 5-10 minutes.

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction flask. Add DIPEA (2.0 eq.) to the stirring solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-ester before the amine is added, which can sometimes improve yields.[18]

  • Amine Addition (if not pre-mixed): If the amine was not included in step 1, add it to the reaction mixture now, followed by the remaining portion of DIPEA (1.0-2.0 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure thiazole-containing peptide.

Self-Validation: The success of the protocol can be validated by obtaining the purified product and characterizing it using standard analytical techniques (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the equivalents of HATU and DIPEA to 1.5 and 5.0, respectively.[4] Gentle heating (e.g., 40-50 °C) can also facilitate the coupling of particularly difficult substrates, though this may increase the risk of epimerization.

  • Epimerization: While HATU generally results in low racemization, this risk is never zero.[11] To minimize this, ensure the reaction is run at room temperature or below if possible. Using a weaker base like NMM can also be beneficial.

  • Guanidinylation: When using uronium reagents like HATU or HBTU, avoid using a large excess of the coupling reagent, as this can lead to the capping of the free amine, terminating the peptide chain growth.[9][12]

By understanding the underlying chemical principles and carefully selecting the appropriate reagents and conditions, researchers can successfully synthesize challenging thiazole-containing peptides, unlocking their potential for drug discovery and development.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Derivatives. Organic Letters - ACS Publications. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Thiazoles in Peptides and Peptidomimetics. The University of Queensland eSpace. [Link]

  • Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N‑Acyl-α-aminonitriles and Cysteine Derivatives. Figshare. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ARKIVOC. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Epimerisation in Peptide Synthesis. OUCI. [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerOpen. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Diversity-oriented syntheses: coupling reactions between electron-deficient olefins and aryl aldehydes via C(sp2)-H functionalization. PubMed. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. [Link]

Sources

recrystallization solvent for 2-benzoyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategic Solvent Selection for the Recrystallization of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

This document provides a detailed protocol and theoretical framework for the purification of 2-benzoyl-1,3-thiazole-4-carboxylic acid via recrystallization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material. By integrating fundamental principles of solubility with systematic experimental protocols, this guide ensures a robust and reproducible purification strategy.

Theoretical Foundation for Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent should dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. The principle of "like dissolves like" is a foundational concept; solvents that share similar functional groups or polarity with the solute are often good candidates.[2] For 2-benzoyl-1,3-thiazole-4-carboxylic acid, the molecular architecture presents a unique challenge, incorporating polar, non-polar, and hydrogen-bonding moieties.

Analysis of Molecular Structure and Polarity:

The target molecule, 2-benzoyl-1,3-thiazole-4-carboxylic acid, possesses three key functional regions that dictate its solubility:

Functional GroupChemical MoietyExpected PolarityInfluence on Solubility
Benzoyl Group Phenyl ring, KetoneModerately Non-polarSoluble in aromatic and moderately polar solvents (e.g., Toluene, Acetone).
Thiazole Ring Heterocycle with N, SPolarContributes to solubility in polar solvents.
Carboxylic Acid -COOHHighly Polar, H-Bond Donor/AcceptorStrong affinity for polar protic solvents (e.g., Alcohols, Water).[2]

Given this mixed polarity, a single solvent may not be perfect. The compound is likely too polar for non-polar solvents like hexanes and potentially too soluble in highly polar solvents like methanol, even at low temperatures. Therefore, a systematic screening of both single and mixed-solvent systems is warranted.

Experimental Protocol: Systematic Solvent Screening

The first experimental step is to identify suitable solvent candidates through a small-scale screening process. This minimizes the loss of valuable material while efficiently mapping the compound's solubility profile.

Materials:

  • Crude 2-benzoyl-1,3-thiazole-4-carboxylic acid

  • Test tubes (13x100 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Candidate Solvents (see table below)

  • Ice bath

Candidate Solvent Table:

SolventBoiling Point (°C)PolarityRationale
Water100High (Protic)May dissolve at high temp due to carboxylic acid; low solubility expected at room temp.
Ethanol78High (Protic)Good candidate for carboxylic acids.[2]
Acetone56Medium (Aprotic)Good general solvent for moderately polar compounds.
Ethyl Acetate77Medium (Aprotic)Often a good choice for compounds with mixed polarity.
Toluene111Low (Aprotic)May dissolve the benzoyl moiety well upon heating.
Heptane/Hexane98 / 69Non-polarUnlikely to be a good single solvent, but useful as an anti-solvent in mixed systems.

Screening Procedure:

  • Place approximately 10-20 mg of the crude compound into six separate test tubes.

  • To the first test tube, add the first candidate solvent dropwise at room temperature, swirling after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate while continuing to add the solvent dropwise until the solid fully dissolves.

  • Once a saturated solution is formed at the higher temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline precipitate.

  • Repeat steps 2-6 for each candidate solvent.

The logical workflow for this screening process is visualized below.

Solvent_Screening_Workflow Figure 1: Logical Workflow for Solvent Selection A Place ~15mg of crude compound in test tube B Add solvent dropwise at Room Temp A->B C Is compound soluble? B->C D Heat solvent gently C->D No I Solvent is unsuitable (too soluble) C->I Yes E Add more solvent until dissolved D->E L Is compound soluble? E->L F Cool slowly to Room Temp G Place in Ice Bath F->G H Observe Crystal Formation G->H J Solvent is a good candidate H->J K Solvent is unsuitable (insoluble) L->F Yes L->K No

Caption: A flowchart illustrating the decision-making process for screening potential recrystallization solvents.

Protocol 1: Single-Solvent Recrystallization (Hypothetical Example: Ethanol)

Based on the presence of the carboxylic acid, ethanol is a strong candidate.[2] This protocol assumes that the screening process identified ethanol as an effective single solvent.

  • Dissolution: Place the crude 2-benzoyl-1,3-thiazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Recrystallization_Protocol Figure 2: Single-Solvent Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Add Charcoal and Re-heat A->B C 3. Perform Hot Filtration B->C D 4. Cool Solution Slowly to Room Temperature C->D E 5. Chill in Ice Bath D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry to Constant Weight G->H

Caption: A step-by-step diagram of the single-solvent recrystallization procedure.

Protocol 2: Mixed-Solvent Recrystallization (Example: Toluene-Heptane)

If the compound is very soluble in one solvent (e.g., Toluene) but insoluble in another (e.g., Heptane), a mixed-solvent system can be highly effective.

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (Toluene) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (Heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent (Toluene) back into the mixture until the cloudiness just disappears.

  • Crystallization & Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 7), use a pre-prepared, ice-cold mixture of Toluene and Heptane in the same ratio that induced crystallization.

Post-Recrystallization Analysis and Validation

A successful recrystallization must be validated to confirm an increase in purity.

  • Yield Calculation: Weigh the final dried product and calculate the percentage recovery. A high recovery is desirable, but purity is the primary goal.

  • Melting Point Analysis: This is a critical validation step.[1]

    • Pure Compound: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).

    • Impure Compound: An impure compound will exhibit a depressed and broad melting point range.

    • Procedure: Compare the melting point of your recrystallized product to that of the crude starting material. A significant sharpening and elevation of the melting point indicates successful purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Re-heat the solution to dissolve the oil. Add more solvent and cool again. If the problem persists, choose a solvent with a lower boiling point.
No Crystals Form Solution is not saturated; scratching the flask is ineffective.Reduce the volume of the solvent by gentle boiling. If that fails, add a small seed crystal of the crude material. For mixed-solvents, add a few more drops of the anti-solvent.
Premature Crystallization Solution cooled too quickly during hot filtration.Pre-warm the filtration apparatus (funnel, filter paper, receiving flask). Use a larger volume of solvent to keep the compound in solution.
Low Recovery Too much solvent was used; crystals are sparingly soluble in the cold solvent.Re-boil the filtrate to reduce the solvent volume and attempt a second crop of crystals. Ensure the solution is thoroughly chilled in an ice bath.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Synthesis and crystallization of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide. IUCr Journals. [Link]

  • Recrystallization. Veer Narmad South Gujarat University. [Link]

  • Common Solvents for Crystallization. University of California, Los Angeles. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-benzoyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of 2-benzoyl-1,3-thiazole-4-carboxylic acid is a multi-step process that typically begins with the well-established Hantzsch thiazole synthesis, followed by the hydrolysis of a carboxylate ester.[1][2][3] While fundamentally robust, this sequence can present challenges related to yield, purity, and reaction control. This guide provides field-proven insights to help you navigate these issues effectively.

Experimental Workflow Overview

The primary route involves a two-step process:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of thiobenzamide with an ethyl bromopyruvate to form ethyl 2-benzoyl-1,3-thiazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid product.

G cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Saponification Thiobenzamide Thiobenzamide Intermediate_Ester Ethyl 2-Benzoyl-1,3-thiazole-4-carboxylate Thiobenzamide->Intermediate_Ester EtOH, Reflux Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Intermediate_Ester Intermediate_Ester_2 Ethyl 2-Benzoyl-1,3-thiazole-4-carboxylate Final_Product 2-Benzoyl-1,3-thiazole-4-carboxylic acid Intermediate_Ester_2->Final_Product 1. NaOH or LiOH 2. H+ Workup

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem ID Issue Potential Cause(s) Recommended Solutions & Rationale
T-01 Low Yield in Step 1 (Hantzsch Condensation) 1. Poor Quality Reagents: Thiobenzamide can be unstable, and ethyl bromopyruvate is a lachrymator that can degrade.[2] 2. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion or side reactions.[4] 3. Side Reactions: Self-condensation of ethyl bromopyruvate or decomposition of the thioamide.1. Verify Reagent Purity: Confirm the purity of starting materials via NMR or melting point. Use freshly opened bottles or purify if necessary. Thiobenzamide can be recrystallized from ethanol. 2. Optimize Conditions: While ethanol is a standard solvent, consider screening others like DMF or dioxane. Monitor the reaction by TLC to find the optimal reflux time. Harsh conditions or prolonged reaction times can sometimes lower yields.[2] 3. Control Stoichiometry & Addition: Use a slight excess (1.05-1.1 equiv.) of the thioamide. Consider adding the ethyl bromopyruvate dropwise to the heated solution of thiobenzamide to minimize its self-condensation.
T-02 Formation of Significant Byproducts 1. Impure Starting Materials: Contaminants can lead to unexpected side products. 2. Oxidation: The thiol intermediate in the Hantzsch mechanism can potentially oxidize.[4] 3. Alternative Cyclization Pathways: Though less common with these specific reactants, impurities could lead to different heterocyclic systems.1. Ensure Purity: As per T-01, use high-purity starting materials. 2. Inert Atmosphere: While often not required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.[4] This is particularly relevant if you observe complex mixtures of byproducts. 3. Characterize Byproducts: If possible, isolate and characterize major byproducts to diagnose the specific side reaction occurring. This information is crucial for targeted troubleshooting.
T-03 Incomplete or Failed Hydrolysis (Step 2) 1. Insufficient Base: The ester, being sterically hindered and electronically deactivated by the thiazole ring, can be resistant to hydrolysis. 2. Inappropriate Solvent System: A single-phase solvent system is required for efficient hydrolysis. 3. Low Temperature/Short Reaction Time: The reaction may be kinetically slow.[5]1. Use a Stronger Base/More Equivalents: Use LiOH instead of NaOH, as Li+ can coordinate more effectively with the carbonyl oxygen. Increase the equivalents of base from 2-3 to 5 or more if needed. 2. Employ a Co-solvent: Use a mixture of THF/H₂O or Dioxane/H₂O to ensure the ester is fully dissolved in the reaction medium.[6] 3. Increase Temperature & Time: Heat the reaction mixture to reflux (e.g., 50-80 °C) and monitor by TLC until the starting ester spot has completely disappeared. This can take several hours.[5]
T-04 Difficult Product Purification/Isolation 1. Product Precipitation: The final carboxylic acid may precipitate out during basic workup if the pH drops inadvertently. 2. Emulsion during Extraction: The carboxylic acid salt can act as a surfactant, leading to emulsions during workup. 3. Product is an Oil: The final product may not crystallize easily.1. Careful Acidification: After hydrolysis, ensure the aqueous layer is strongly basic (pH > 12) before washing with an organic solvent (e.g., ether or DCM) to remove any unreacted ester or non-acidic impurities. Then, cool the aqueous layer in an ice bath and slowly acidify with cold HCl (e.g., 1-2 M) to a pH of ~2-3 to precipitate the product. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 3. Alternative Purification: If the product oils out, attempt trituration with a solvent like cold water or a hexanes/ether mixture to induce solidification. If that fails, column chromatography (using a mobile phase containing a small amount of acetic acid, e.g., 1%) is a reliable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch thiazole synthesis step?

The Hantzsch synthesis is a classic cyclocondensation reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiobenzamide acts as a nucleophile and attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ester group.

  • Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatized thiazole ring.

This reaction is highly reliable for creating the thiazole core structure.[1][7]

G Thiobenzamide Thiobenzamide (Nucleophile) Intermediate1 S-Alkylated Intermediate Thiobenzamide->Intermediate1 1. Nucleophilic Attack (S attacks C-Br) Bromopyruvate Ethyl Bromopyruvate (Electrophile) Bromopyruvate->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 2. Intramolecular Cyclization (N attacks C=O) Product Ethyl 2-Benzoyl-1,3-thiazole-4-carboxylate Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Simplified mechanism of Hantzsch thiazole synthesis.

Q2: Are there alternative methods to synthesize the thiazole core?

Yes, while the Hantzsch synthesis is the most common, other methods exist. For example, the Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide.[3] However, for the specific substitution pattern of 2-benzoyl-1,3-thiazole-4-carboxylic acid, the Hantzsch approach using thiobenzamide and ethyl bromopyruvate remains one of the most direct and efficient routes.[2][3]

Q3: How should I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.[4]

  • Step 1 (Condensation): Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. You should see the consumption of the thiobenzamide and the appearance of a new, more polar product spot (the ester). UV visualization is effective as all components are UV-active.

  • Step 2 (Hydrolysis): Use a more polar mobile phase, such as 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The final carboxylic acid product will be significantly more polar than the starting ester and will often streak without the addition of acid to the eluent. The product spot will remain at the baseline if no acid is used.

Q4: What are the key safety precautions for this synthesis?

  • Ethyl bromopyruvate is a strong lachrymator and alkylating agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thiobenzamide has a strong, unpleasant odor. Handle in a fume hood.

  • Acid/Base Handling: Use caution when handling concentrated acids (HCl) and bases (NaOH, LiOH). The neutralization process is exothermic.

Q5: Can this procedure be performed under microwave irradiation to speed it up?

Yes, Hantzsch thiazole syntheses are often amenable to microwave-assisted organic synthesis (MAOS).[2] Microwave heating can dramatically reduce reaction times from hours to minutes. A typical starting point would be to perform the reaction in a sealed microwave vessel using ethanol as the solvent at a temperature of 100-120 °C for 10-30 minutes. Optimization would be required.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Benzoyl-1,3-thiazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a reflux condenser, add thiobenzamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thiobenzamide).

  • Dissolution: Stir the mixture at room temperature until the thiobenzamide is mostly dissolved.

  • Addition of Reactant: Add ethyl bromopyruvate (1.0 eq) to the flask. Safety Note: Perform this addition in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue, which may cause the product to precipitate or oil out.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to 2-Benzoyl-1,3-thiazole-4-carboxylic Acid
  • Setup: In a round-bottom flask, dissolve the crude or purified ethyl 2-benzoyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 ratio).

  • Addition of Base: Add lithium hydroxide (LiOH·H₂O, 3.0 eq) or sodium hydroxide (NaOH, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath.

    • Slowly add cold 1 M HCl dropwise with stirring until the pH is approximately 2-3. A precipitate should form.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexanes. Dry the product under vacuum to obtain the final 2-benzoyl-1,3-thiazole-4-carboxylic acid.

References

  • Gomha, S. M., & Abdel-Aziz, H. A. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 20(4), 5691-5723. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. (2022).
  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Fairlie, D. P., & West, M. L. (2012). Thiazoles in Peptides and Peptidomimetics. University of Queensland eSpace.
  • BenchChem. (2025).
  • Fu, R.-G., et al. (2019). Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source. The Journal of Organic Chemistry, 84(18), 12237-12245.
  • Fu, R.-G., et al. (2019). Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source. ACS Publications. [Link]

  • Fu, R.-G., et al. (2019). Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source. PubMed. [Link]

  • Aggarwal, R., et al. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. Journal of Sulfur Chemistry, 43(2), 1-10.
  • Azzam, R. S., et al. (2022). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][8]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–999.

  • Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research, 11(9), 4448-4460.
  • Penieres-Carrillo, G., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 65(2), 235-243.
  • Wu, Y., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry.
  • US Patent 3,274,207. (1966). Processes for preparing thiazole carboxylic acids.
  • Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[1][8]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 18(8), 638-653.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

Sources

resolving solubility issues of thiazole carboxylic acids in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. This guide addresses the persistent solubility challenges associated with thiazole carboxylic acids (e.g., thiazole-2-carboxylic acid, thiazole-4-carboxylic acid).

The "Why": The Physicochemical Barrier

Users often report that these compounds "crash out" (precipitate) upon dilution into aqueous buffers, even when perfectly dissolved in DMSO. This occurs due to two competing molecular forces:

  • High Crystal Lattice Energy: Thiazole rings are planar and aromatic, allowing for tight

    
    -
    
    
    
    stacking. When combined with the hydrogen-bonding capability of the carboxylic acid moiety (
    
    
    ), these molecules form highly stable crystal lattices (high melting points, often
    
    
    ) that water molecules struggle to break apart.
  • Amphoteric but Weakly Basic: Unlike imidazoles, the thiazole nitrogen is weakly basic (pKa of conjugate acid

    
    ). In standard physiological buffers (pH 7.4), the nitrogen remains unprotonated and hydrophobic. Therefore, solubility is almost entirely dependent on the ionization of the carboxylic acid.
    

The Golden Rule: To dissolve a thiazole carboxylic acid in water, you must drive the equilibrium toward the anionic carboxylate form (


) or disrupt the crystal lattice using cosolvents/complexation.

Troubleshooting Decision Tree

Use this flow to identify the correct protocol for your specific issue.

SolubilityDecisionTree Start Start: Compound Insoluble CheckpH Check Target pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Need Low pH NeutralBasic Neutral/Basic (pH > 6) CheckpH->NeutralBasic Physiological pH CosolventRoute Protocol B: Cosolvent/Surfactant Acidic->CosolventRoute Ionization not possible SaltRoute Protocol A: pH Swing / Salt Formation NeutralBasic->SaltRoute Standard Approach Complexation Protocol C: Cyclodextrin Complex CosolventRoute->Complexation If Toxicity High SaltRoute->Complexation If Salt Crashes Out

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental pH requirements.

Validated Protocols

Protocol A: The "pH Swing" Method (Recommended)

Best for: Preparing stocks for PBS, cell culture media, or enzymatic assays at pH 7.4.

Mechanism: This method converts the insoluble free acid into a highly soluble sodium or potassium salt before it encounters the bulk aqueous buffer.

  • Weigh the target amount of thiazole carboxylic acid.[1]

  • Calculate Base Equivalent: You need 1.05 equivalents of a strong base (NaOH or KOH) relative to the moles of your compound.

    • Tip: Use a 1.0 M or 0.1 M NaOH stock solution. Do not use solid pellets as they are hard to dispense accurately for small scales.

  • Dissolution Step: Add the calculated volume of NaOH solution directly to the solid powder. Vortex vigorously.

    • Observation: The solid should dissolve rapidly as the carboxylate salt forms. If the volume is too small to wet the powder, add a minimal amount of water (e.g., 10-20

      
      ).
      
  • Dilution: Once clear, dilute to the final volume with your buffer (e.g., PBS).

  • Verification: Check the final pH. Since you added a stoichiometric amount of base, the buffer capacity of PBS should maintain pH ~7.4.

Warning: Do not try to dissolve the powder in PBS directly. The buffer capacity will fight the local pH change needed to deprotonate the surface of the crystal, resulting in slow or incomplete dissolution.

Protocol B: The "Stepped" Cosolvent System

Best for: Compounds sensitive to high pH or when DMSO stocks are mandatory.

The Problem: Direct injection of a DMSO stock into water often causes immediate precipitation (the "plume" effect) because water strips the DMSO solvation shell faster than the compound can equilibrate.

  • Primary Stock: Dissolve compound in anhydrous DMSO at

    
     the final concentration (e.g., 10 mM).
    
  • Intermediate Dilution (The Critical Step):

    • Prepare a "diluent" of 50% DMSO / 50% Water (or PEG400).

    • Dilute your Primary Stock 1:10 into this diluent.

    • Result: You now have a 1 mM solution in ~55% DMSO. The compound is less likely to crash because the solvent shift is less drastic.

  • Final Dilution: Slowly add the Intermediate Solution to your vortexing aqueous buffer.

Protocol C: Cyclodextrin Complexation

Best for: Animal studies (IV/IP) or high-sensitivity cell assays where DMSO is toxic.

Mechanism: The hydrophobic thiazole ring enters the cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water.
  • Addition: Add the solid thiazole carboxylic acid to the vehicle.

  • Energy Input: Sonicate at

    
     for 30-60 minutes.
    
  • Equilibration: Shake at room temperature for 4-6 hours.

  • Filtration: Filter through a 0.22

    
     filter to remove any uncomplexed solid.
    

Solubility Data & Reference Values

The following table summarizes the physicochemical properties that dictate the behavior of this chemical class.

ParameterValue (Approx.)Implication
pKa (COOH)

At pH 7.4, the compound is

ionized (soluble anion).
pKa (Thiazole N)

The nitrogen does not protonate at physiological pH.
LogP

Moderately lipophilic; prone to membrane permeability but low aqueous solubility.
Melting Point

High energy required to break crystal lattice (requires salt form or heat).
Solubility Workflow Diagram

DissolutionMechanism Solid Solid Crystal (COOH / Neutral) Deprotonation Deprotonation (COO- formed) Solid->Deprotonation Surface Reaction Base Add Base (OH-) Base->Deprotonation Solvation Hydration Shell Formation Deprotonation->Solvation Lattice Breakup Solution Stable Solution (Anionic Form) Solvation->Solution

Figure 2: The chemical pathway of solubilizing thiazole carboxylic acids via salt formation.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after 24 hours in the fridge. Why? A: This is likely a temperature-dependent solubility shift or "salting out." Sodium salts of thiazoles can be less soluble at


 than at RT.
  • Fix: Warm the solution to

    
     and vortex. If it re-dissolves, store at RT (if chemically stable) or flash-freeze aliquots at 
    
    
    
    to avoid the "unstable supersaturated zone" that occurs during slow cooling [6].

Q2: Can I use DMSO for animal injections? A: DMSO is generally not recommended above 5-10% v/v for in vivo work due to toxicity and pain.

  • Fix: Use Protocol C (Cyclodextrins) or formulate as a sodium salt in saline. If using the salt method for IV, ensure the pH is adjusted back to ~7.4 to avoid venous irritation.

Q3: Why does my LC-MS peak shape look terrible? A: Thiazole carboxylic acids can chelate metals in the HPLC system or interact with silanols on the column.

  • Fix: Ensure your mobile phase contains 0.1% Formic Acid or Ammonium Acetate. The acidic mobile phase suppresses the ionization of the silanols and improves peak shape, although it protonates the carboxylic acid (reducing solubility), so ensure your gradient starts with enough organic solvent.

Q4: I see a "gel" forming when I add water to my DMSO stock. A: This is common with planar aromatic acids. You have created a supersaturated metastable state.[2]

  • Fix: Do not add more water. Add 1 equivalent of NaOH or switch to the Stepped Cosolvent method (Protocol B).

References

  • ChemicalBook. (2025). Thiazole-2-carboxylic acid Properties and Synthesis. Link

  • BenchChem. (2025).[3][4][5] Technical Support Center: Improving the Solubility of Thiazole Compounds. Link

  • Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 255-263.[6] Link

  • Lipinski, C., et al. (2003). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Journal of Biomolecular Screening. Link

  • Bordwell pKa Table. (2017). Acidities of Heterocycles and Carboxylic Acids. Organic Chemistry Data. Link

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Link

Sources

preventing decarboxylation of thiazole-4-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-4-Carboxylic Acids

Introduction

Welcome to the technical support guide for handling thiazole-4-carboxylic acids. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the thermal lability of this important heterocyclic scaffold. Thiazole-4-carboxylic acids are known to be susceptible to decarboxylation upon heating, a phenomenon that can significantly impact reaction yields, purity, and the overall success of a synthetic campaign.

This guide provides an in-depth analysis of the root causes of this instability and offers field-proven troubleshooting strategies and detailed protocols to mitigate unwanted decarboxylation.

Part 1: Troubleshooting & FAQs

This section addresses the most common issues reported by users during the chemical manipulation of thiazole-4-carboxylic acids.

Question 1: "I'm attempting an amide coupling with my thiazole-4-carboxylic acid using standard coupling agents at 80 °C. My yield is consistently low, and I'm isolating a significant amount of the corresponding des-carboxy thiazole. What is happening?"

Answer: You are observing thermal decarboxylation, a well-documented side reaction for this class of compounds. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom at position 3, stabilizes the carbanionic intermediate formed upon loss of CO2, thereby lowering the activation energy for this process. Heating the reaction to 80 °C provides sufficient energy to drive this undesired pathway, competing directly with your desired amide coupling.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Immediately reduce your reaction temperature. Most modern amide coupling reactions can proceed efficiently at room temperature (20-25 °C) or even 0 °C, albeit over a longer reaction time.

  • Re-evaluate Your Coupling Agent: Switch to a high-efficiency coupling agent designed for ambient temperature reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective at room temperature and can significantly accelerate the rate of amide bond formation over decarboxylation.

  • Order of Addition: Ensure you are pre-activating the carboxylic acid with the coupling agent and base before adding your amine nucleophile. This minimizes the time the free carboxylic acid is exposed to potentially basic conditions at elevated temperatures.

Question 2: "Can I perform a Fischer esterification on my thiazole-4-carboxylic acid using refluxing methanol and a catalytic amount of sulfuric acid?"

Answer: This is strongly discouraged. The high temperatures associated with refluxing methanol, combined with the strong acidic conditions, create an ideal environment for rapid and often complete decarboxylation. The protonated thiazole ring becomes even more electron-withdrawing, further facilitating the loss of carbon dioxide.

Recommended Alternatives:

  • DCC/DMAP Esterification: Use dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a non-protic solvent like dichloromethane (DCM) at 0 °C to room temperature. This method avoids high heat and strong acids.

  • Mitsunobu Reaction: If you have the corresponding alcohol, a Mitsunobu reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C is an excellent, mild alternative for ester formation.

  • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride at low temperatures (typically 0 °C to room temperature). The resulting acid chloride can then be reacted with your alcohol, often with a non-nucleophilic base like triethylamine, to form the ester cleanly.

Question 3: "I need to perform a reaction in a high-boiling solvent like DMF or DMSO. Is decarboxylation inevitable?"

Answer: While challenging, it is not inevitable. The key is to avoid having the free carboxylic acid present at high temperatures for extended periods. The most robust strategy is to convert the carboxylic acid to a more stable functional group before the high-temperature step.

Protective Strategy:

  • Convert to an Ester: Convert the thiazole-4-carboxylic acid to a stable ester (e.g., a methyl or ethyl ester) using one of the mild methods described above.

  • Perform High-Temperature Step: Conduct your desired reaction on the ester. Esters are significantly more resistant to thermal decarboxylation.

  • Hydrolyze the Ester: Once the high-temperature step is complete, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) at room temperature.

Part 2: Root Cause Analysis - The Mechanism of Decarboxylation

The propensity of thiazole-4-carboxylic acids to decarboxylate is rooted in the electronic properties of the heterocyclic ring. The process is initiated by heat, which facilitates the elimination of CO2.

The key to this instability is the ability of the thiazole ring to stabilize the resulting negative charge at the C4 position. The adjacent sulfur atom can accommodate the charge through its d-orbitals, but more importantly, the nitrogen atom at position 3 acts as a powerful electron sink, stabilizing the transient carbanion or ylide-like intermediate through resonance. This stabilization significantly lowers the activation energy barrier for decarboxylation compared to, for example, a simple benzoic acid.

Diagram of Decarboxylation Mechanism

Caption: Mechanism of thermal decarboxylation of thiazole-4-carboxylic acid.

Part 3: Preventative Strategies & Protocols

Success lies in kinetically favoring the desired reaction over the decarboxylation side reaction. This is achieved by using reaction conditions that are sufficiently mild or by temporarily modifying the carboxylic acid group.

Strategy 1: Low-Temperature Amide Coupling using HATU

This protocol is ideal for sensitive substrates and provides high yields at ambient temperatures.

Experimental Protocol:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the thiazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq.). Stir the solution for 5 minutes at room temperature.

  • Activator Addition: Add HATU (1.1 eq.) to the mixture. Stir for 15-20 minutes at room temperature. During this "pre-activation" step, the solution may change color.

  • Nucleophile Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography on silica gel.

Strategy 2: Conversion to Acid Chloride for Subsequent Reactions

This converts the carboxylic acid into a highly reactive intermediate that can be used for ester or amide formation at low temperatures.

Experimental Protocol:

  • Setup: To a flame-dried flask under an inert atmosphere, add the thiazole-4-carboxylic acid (1.0 eq.) and suspend it in anhydrous DCM (approx. 0.2 M).

  • Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq.) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess oxalyl chloride. The resulting crude acid chloride is often used immediately in the next step without further purification.

  • Subsequent Reaction (Example: Esterification): Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.2 eq.) followed by the slow addition of triethylamine (1.5 eq.). Stir at 0 °C for 30 minutes and then at room temperature until the reaction is complete.

Workflow for Decision Making

Workflow start Starting Material: Thiazole-4-Carboxylic Acid q1 Is the next reaction step thermally sensitive (>40°C)? start->q1 strategy1 Strategy 1: Use mild, room temp conditions (e.g., HATU coupling, DCC/DMAP esterification) q1->strategy1 No strategy2 Strategy 2: Protect/Convert the Acid (e.g., convert to ester or acid chloride) q1->strategy2 Yes end_ok Desired Product (Decarboxylation Minimized) strategy1->end_ok ester_step 1. Convert to Ester (mild conditions) 2. Perform high-temp reaction 3. Hydrolyze ester back to acid strategy2->ester_step ester_step->end_ok end_risk High Risk of Decarboxylation

Caption: Decision workflow for handling thiazole-4-carboxylic acids.

Part 4: Comparative Analysis of Methods

The following table summarizes the typical conditions and outcomes for common transformations, highlighting the importance of method selection.

MethodTransformationTemperatureTypical Yield (Desired)Typical Yield (Decarboxylation)Notes
HATU Coupling Amide Formation0 - 25 °C>85%<5%Recommended for sensitive and valuable substrates.
EDC/HOBt Amide Formation25 - 50 °C60-80%10-30%Moderate success; risk increases with temperature.
SOCl₂/Reflux Acid Chloride>70 °C<10%>90%Not recommended; leads to extensive decomposition.
Oxalyl Chloride Acid Chloride0 - 25 °C>95% (crude)<2%Excellent method for activating the acid mildly.
Fischer Esterification Ester Formation>65 °C (reflux)<5%>95%Should be avoided entirely.
DCC/DMAP Ester Formation0 - 25 °C>90%<5%Clean and efficient method for ester synthesis.

References

  • Brown, H. C., & van der Werf, C. A. (1945). The Decarboxylation of Thiazole-4-carboxylic Acids. Journal of the American Chemical Society, 67(3), 514–517. [Link]

purification of 2-benzoylthiazole intermediates by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Benzoylthiazole Intermediates

Executive Summary & Chemical Context

Welcome to the technical guide for the purification of 2-benzoylthiazole and its derivatives. These compounds are critical pharmacophores in drug discovery, often serving as intermediates for anti-inflammatory and oncology candidates.

The Challenge: The purification of 2-benzoylthiazole presents a specific "push-pull" chromatographic challenge:

  • The Basic Nitrogen: The thiazole ring nitrogen (N3) has a lone pair that can act as a Lewis base, interacting with acidic silanol groups (

    
    ) on standard silica gel. This causes "tailing" or peak broadening.
    
  • The Carbonyl Polarity: The exocyclic ketone at position 2 adds significant polarity and hydrogen-bond accepting capability, differentiating it from non-polar precursors like 2-benzylthiazole.

This guide provides a self-validating workflow to isolate high-purity intermediates, minimizing yield loss due to irreversible adsorption or co-elution.

Phase 1: Pre-Purification & Method Development

Before packing a column, you must define the separation window. Do not skip this phase; 90% of failures occur here.

TLC Scouting Protocol

Standard silica gel 60


 plates are recommended.[1][2]
Solvent SystemPolarityApplication
Hexane : Ethyl Acetate (Hex:EtOAc) Low-MediumStandard screening. Start at 90:10, ramp to 60:40.
Dichloromethane : Methanol (DCM:MeOH) HighFor highly polar derivatives or if the product stays at the baseline in Hex:EtOAc.
Toluene : Acetone OrthogonalUse if Hex:EtOAc fails to separate the product from the 2-benzyl precursor.

Visualizing the Separation:

  • UV (254 nm): 2-Benzoylthiazole has strong absorbance due to the conjugated

    
     system (Benzene-Carbonyl-Thiazole).
    
  • Iodine Chamber: Useful for detecting non-UV active aliphatic impurities from reagents (e.g., alkyl halides).

  • DNP (2,4-Dinitrophenylhydrazine): Specific stain for ketones/aldehydes. 2-Benzoylthiazole will stain yellow/orange; 2-benzylthiazole will NOT stain.

The "Tailing" Test: Spot your crude mixture. If the product spot looks like a "comet" (streaking) rather than a tight circle, the thiazole nitrogen is interacting with the silica.

  • Correction: Add 1% Triethylamine (TEA) to your TLC solvent. If the spot tightens, you must add TEA to your column mobile phase.

Phase 2: Column Chromatography Workflow

Step-by-Step Protocol

1. Stationary Phase Selection:

  • Standard: Silica Gel 60 (40-63 µm).

  • Alternative: Neutral Alumina (Grade III) if the compound is acid-sensitive (rare for this scaffold, but possible with specific substituents).

2. Loading Strategy (Critical): 2-Benzoylthiazoles often exhibit poor solubility in non-polar solvents (Hexane).

  • Avoid: Liquid loading in pure DCM (causes band broadening/precipitation upon contact with Hexane).

  • Recommended:Solid (Dry) Loading.

    • Dissolve crude (1 g) in minimal DCM or Acetone.

    • Add Silica Gel (2 g).

    • Evaporate to dryness on a rotavap until a free-flowing powder remains.

    • Load this powder carefully on top of the packed column.

3. Elution Gradient: Do not run isocratic unless


. Use a step gradient.
  • CV 1-3: 100% Hexane (Flush non-polar impurities).

  • CV 4-10: 5% EtOAc in Hexane.

  • CV 11-20: 10-20% EtOAc in Hexane (Product usually elutes here).

  • CV 20+: Flush with 100% EtOAc to recover polar byproducts (e.g., benzoic acid).

(CV = Column Volume)

Troubleshooting & FAQs

This section addresses specific failure modes reported by our user base.

Q1: My product is co-eluting with the unreacted starting material (2-benzylthiazole). How do I separate them?

  • Root Cause: 2-benzylthiazole and 2-benzoylthiazole have similar lipophilicity in standard Hex:EtOAc systems.

  • Solution: Switch to Toluene:Acetone (95:5) . The

    
     interaction of toluene with the aromatic rings often provides better selectivity for the planar ketone vs. the methylene-bridged starting material.
    

Q2: I see a "ghost peak" or continuous bleeding of the product after the main fraction.

  • Root Cause: Protonation of the thiazole nitrogen by acidic silanols (

    
    ). The compound is dragging.
    
  • Solution: Pre-treat your silica slurry with 1% Triethylamine (TEA) .

    • Protocol: Slurry the silica in the starting solvent + 1% TEA. Pour the column.[3][4][5] Flush with 2 CV of solvent without TEA before loading (to remove excess base that might catalyze side reactions).

Q3: My yield is low, and I see a new spot at the baseline.

  • Root Cause: On-column degradation. While 2-benzoylthiazoles are generally stable, electron-rich derivatives can be sensitive to the Lewis acidity of silica.

  • Solution: Switch to Neutral Alumina or perform a rapid filtration (Flash Chromatography) rather than a slow gravity column.

Logic & Decision Pathways

The following diagram illustrates the decision process for method development and troubleshooting.

PurificationWorkflow Start Crude 2-Benzoylthiazole Mixture TLC_Screen TLC Screening (Hex:EtOAc 80:20) Start->TLC_Screen Check_Spot Analyze Spot Shape & Rf TLC_Screen->Check_Spot Tailing Streaking/Tailing? Check_Spot->Tailing Add_TEA Add 1% TEA to Mobile Phase Tailing->Add_TEA Yes Separation Separation from Impurities? Tailing->Separation No Add_TEA->Separation Change_Solvent Switch to Toluene:Acetone Separation->Change_Solvent Poor (Delta Rf < 0.1) Solubility Soluble in Mobile Phase? Separation->Solubility Good Change_Solvent->Solubility Liquid_Load Liquid Load Solubility->Liquid_Load Yes Solid_Load Solid (Dry) Load (Recommended) Solubility->Solid_Load No Run_Column Execute Column Gradient Elution Liquid_Load->Run_Column Solid_Load->Run_Column

Figure 1: Decision matrix for optimizing the purification of 2-benzoylthiazole derivatives.

Quantitative Reference Data

Table 1: Relative Polarity & Elution Order (Silica Gel)

CompoundFunctional GroupRelative

(Hex:EtOAc 80:20)
Notes
2-Benzylthiazole Alkyl-Heterocycle0.65 - 0.75Non-polar starting material. Elutes first.
2-Benzoylthiazole Ketone-Heterocycle0.45 - 0.55Target Product. Distinct UV absorption.
Benzaldehyde Aldehyde0.50 - 0.60Common impurity. Stains with DNP.
Benzoic Acid Carboxylic Acid< 0.10Stays at baseline without acid modifier.

(Note:


 values are approximate and depend on specific substituents on the rings.)

References

  • Chemical Synthesis & Properties

    • Al-Jaar, N., et al. "Synthesis of 2‐aroyl benzothiazoles from the oxidation of 2‐benzyl‐1H‐benzo[d]thiazoles."[6] ResearchGate.[7] Available at: [Link]

  • Chromatographic Techniques
  • TLC & Detection Methods

    • Bhatia, M. S., et al. "Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates."[8] Analyst, 1972.[8] Available at: [Link]

  • General Column Chromatography Guides

    • MIT OpenCourseWare. "Purification by Flash Column Chromatography." MIT Dept of Chemistry. Available at: [Link]

Sources

optimizing Hantzsch cyclization for 2-substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Hantzsch Cyclization for 2-Substituted Thiazoles Ticket ID: HANTZSCH-OPT-001 Status: Open Support Tier: Senior Application Scientist

Introduction: The Hantzsch Architecture

Welcome to the technical support center for thiazole synthesis. You are likely here because the "textbook" Hantzsch reaction—condensing an


-haloketone with a thioamide—is yielding tarry mixtures, stalling, or presenting purification challenges.

The Hantzsch synthesis is robust, but it is chemically unforgiving of stoichiometry errors and reagent degradation. This guide treats the reaction as a programmable system. We will optimize the inputs (solvents, energy source) to guarantee a high-purity output.

Part 1: The Mechanistic "Engine"

Before troubleshooting, visualize the reaction pathway. The Hantzsch synthesis is a bi-phasic electrophilic attack .

  • Intermolecular

    
    :  The sulfur atom (nucleophile) attacks the 
    
    
    
    -haloketone.
  • Intramolecular Cyclization: The nitrogen attacks the carbonyl, followed by dehydration.

Critical Insight: If your reaction stops at the intermediate (hydroxy-thiazoline) or polymerizes, it is often due to insufficient energy to drive the dehydration step or degradation of the electrophile.

HantzschMechanism Start Reactants (Thioamide + Alpha-Haloketone) Inter1 S-Alkylation Intermediate (Thioimidate) Start->Inter1 SN2 Attack (Fast) Inter2 Cyclized Intermediate (Hydroxy-thiazoline) Inter1->Inter2 N-Attack on C=O Product Final Product (Thiazole HBr Salt) Inter2->Product Dehydration (-H2O) (Rate Limiting)

Figure 1: Stepwise mechanistic pathway of Hantzsch thiazole synthesis. Note that the final dehydration is often the energy-demanding step.

Part 2: Protocol Optimization Modules

Select the protocol that matches your laboratory capabilities and "Green Chemistry" requirements.

Comparative Efficiency Data
ParameterMethod A: Classical ThermalMethod B: Microwave AssistedMethod C: Green (Aqueous/PEG)
Solvent Ethanol (EtOH)EtOH or Solvent-FreeWater or PEG-400
Temp/Time Reflux / 2–12 Hours120°C / 5–15 MinutesRT to 80°C / 1–3 Hours
Typical Yield 60–80%85–95%75–90%
Purification Recrystallization often neededMinimal (Precipitation)Filtration (Product precipitates)
Key Risk Haloketone degradation over timeOver-pressurizationSolubility of hydrophobic substrates
Protocol A: The Robust Thermal Method (Ethanol)

Best for: Large scale batches (>10g) where microwave vials are too small.

  • Dissolution: Dissolve 1.0 equiv of thioamide in minimal Ethanol (0.5 M concentration).

  • Addition: Add 1.05 equiv of

    
    -haloketone. Note: Slight excess of haloketone ensures consumption of the nucleophilic thioamide.
    
  • Reflux: Heat to reflux (

    
    C). Monitor via TLC.
    
  • Isolation (The HBr Trap): The product usually precipitates as the HBr salt upon cooling.

    • Action: Filter the solid.[1][2][3][4][5]

    • Liberation: Suspend solid in water and adjust pH to ~9-10 using Ammonium Hydroxide (

      
      ) or 
      
      
      
      . The free base will precipitate.[4]
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry scanning.

  • Vessel Prep: In a 10 mL microwave vial, combine 1.0 mmol thioamide and 1.0 mmol

    
    -haloketone.
    
  • Solvent: Add 2 mL Ethanol (or run solvent-free on silica support if reagents are liquid).

  • Irradiation: Set microwave to 100–120°C (dynamic power) for 10 minutes .

  • Workup: Pour mixture into ice water. Neutralize with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Filter the precipitate.[1][3][6]
    
Protocol C: Green Chemistry (PEG-400/Water)

Best for: Environmental compliance and avoiding volatile organics.

  • Media: Use PEG-400 or Water as the solvent.

  • Reaction: Stir at Room Temperature (or mild heat

    
    C) for 1–2 hours.
    
  • Advantage: The hydrophobic thiazole product is insoluble in water/PEG and will crash out spontaneously, driving the equilibrium forward (Le Chatelier’s principle).

  • Isolation: Simple filtration.[3] No extraction required.

Part 3: Troubleshooting & FAQs

Issue 1: "My reaction turned into a black tar."

Diagnosis: Decomposition of the


-haloketone.
  • Cause:

    
    -haloketones are thermally unstable and light-sensitive. Prolonged heating (Protocol A) or old reagents lead to polymerization.
    
  • Fix:

    • Check Reagent: Run a TLC of your

      
      -haloketone.[7] If there is a baseline smear, purify it (short silica plug) or buy fresh.
      
    • Switch Protocol: Move to Method C (Room Temp) to avoid thermal degradation.

    • Scavenger: Add a radical scavenger (e.g., hydroquinone, trace) if polymerization is suspected.

Issue 2: "I have a solid, but the NMR shows broad peaks/extra protons."

Diagnosis: You have the Hydrobromide (HBr) salt, not the free base.

  • Context: The nitrogen in the thiazole ring is basic (

    
    ). The reaction generates HBr as a byproduct, which instantly protonates the thiazole.
    
  • Fix: Perform a "Free-Basing" wash. Suspend the solid in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and evaporate.
Issue 3: "Starting material remains despite refluxing overnight."

Diagnosis: Nucleophilicity or Solubility failure.

  • Cause: If using an electron-deficient thioamide (e.g., nitro-substituted), the sulfur is less nucleophilic. Alternatively, the thioamide may not be soluble in Ethanol.

  • Fix:

    • Solvent Switch: Use DMF (Dimethylformamide) or DMAc to increase solubility and reaction temperature (

      
      C).
      
    • Catalysis: Add 5 mol%

      
       (Iodine) or 
      
      
      
      -cyclodextrin to activate the ketone.

Part 4: Decision Logic Workflow

Use this flow to determine your optimization strategy based on your specific failure mode.

TroubleshootingFlow Start Start: Reaction Analysis CheckTLC Check TLC: Is Product Forming? Start->CheckTLC NoProd No New Spot CheckTLC->NoProd No YesProd Product Spot Visible CheckTLC->YesProd Yes CheckSM Is Haloketone Intact? NoProd->CheckSM Decomposed Haloketone Degraded: Purify/Resynthesize SM CheckSM->Decomposed No (Baseline smear) Intact Reagents Intact: Change Solvent (DMF) or Add Catalyst (Iodine) CheckSM->Intact Yes (Spots visible) Messy Tarry/Black Mixture? YesProd->Messy IsTarry Yes: Thermal Decomp. Switch to Method C (RT/Water) or Method B (Microwave) Messy->IsTarry Yes NotTarry No: Clean Spot but Low Yield? Messy->NotTarry No SaltIssue Check pH: Are you isolating HBr Salt? NotTarry->SaltIssue FreeBase Neutralize with NaHCO3 to obtain Free Base SaltIssue->FreeBase Action Required

Figure 2: Troubleshooting logic tree for Hantzsch thiazole synthesis optimization.

References

  • Hantzsch, A. (1887).[4][8] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31. [Historical Foundation]

  • Kashyap, S. J., et al. (2012). "Synthesis of Thiazoles in Water at Room Temperature." Catalysis Letters, 142, 1369–1375.

  • Potewar, T. M., et al. (2008). "Efficient and catalyst-free synthesis of 2-aminothiazoles in water/polyethylene glycol." Tetrahedron Letters, 49(2), 248-251.

  • Kaboudin, B., et al. (2017). "Microwave-assisted synthesis of 2-aminothiazoles." Current Organic Chemistry, 21. [Microwave Protocols]

  • Erian, A. W., et al. (2003). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. [Reagent Stability & Mechanism]
    

Sources

Technical Support Center: Troubleshooting Low Reactivity of Thiazole Carboxylic Acid in Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving thiazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The inherent electronic properties of the thiazole ring can render the attached carboxylic acid less reactive, often leading to frustratingly low yields or failed reactions. This guide provides in-depth, field-proven insights and actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my thiazole carboxylic acid showing low reactivity in amide coupling reactions?

The primary reason for the low reactivity of thiazole carboxylic acids stems from the electron-withdrawing nature of the thiazole ring.[1][2][3] The nitrogen and sulfur heteroatoms pull electron density away from the carboxylic acid group, which decreases the electrophilicity of the carbonyl carbon. This deactivation makes the carboxylic acid less susceptible to nucleophilic attack by the amine, thus slowing down the rate of amide bond formation.[4] Additionally, steric hindrance from substituents on the thiazole ring or the amine can further impede the reaction.[5][6]

Q2: I'm using a standard EDC/HOBt coupling protocol with my thiazole carboxylic acid and getting poor yields. What should I do?

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a common choice for amide coupling, it may not be potent enough for unreactive carboxylic acids like those derived from thiazole.[5][7] You are likely observing incomplete conversion due to the insufficient activation of the carboxylic acid.[5] To improve your yield, consider the following:

  • Switch to a more powerful coupling reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for challenging couplings.[8][9][10]

  • Optimize your reaction conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[7] Gentle heating (40-60 °C) can sometimes overcome the activation barrier.[11]

  • Consider a different additive: HOAt (1-Hydroxy-7-azabenzotriazole) is often more effective than HOBt at accelerating the reaction and suppressing side reactions.[12]

Q3: What are the best coupling reagents for thiazole carboxylic acids?

For challenging substrates like thiazole carboxylic acids, more robust coupling reagents are generally required. The choice of reagent can significantly impact the reaction outcome.[8] Here is a summary of recommended reagents:

Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU, HBTU, TBTU Uronium/AminiumHigh reactivity, fast reaction times, and effective for sterically hindered substrates.[6][10][11]Can be moisture sensitive; potential for guanidinium side product formation with the amine.
PyBOP, BOP PhosphoniumHigh efficiency, less prone to racemization compared to some other reagents.[9][10]Byproducts can sometimes be difficult to remove. BOP is toxic.[10]
T3P® (Propylphosphonic Anhydride) AnhydrideExcellent for difficult couplings, including with poorly nucleophilic amines. Byproducts are water-soluble, simplifying workup.Often requires a base like pyridine or triethylamine.
Acyl Fluorides (in situ) Acyl HalideHighly reactive intermediates, can be effective for very hindered systems.[6][13]Reagents to generate them (e.g., DAST, XtalFluor-E) can be hazardous and may introduce side reactions.[13]
Q4: Can I use microwave irradiation to improve my coupling reaction?

Yes, microwave-assisted synthesis can be a very effective technique for accelerating sluggish amide coupling reactions, including those with thiazole carboxylic acids.[5] The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times and drive the reaction to completion where conventional heating fails. However, it is crucial to carefully optimize the temperature and irradiation time to avoid decomposition of your starting materials or product.

Q5: I'm concerned about racemization of my chiral thiazole carboxylic acid during coupling. How can I minimize this?

Racemization is a critical concern when coupling chiral carboxylic acids, as the activated intermediate can be susceptible to epimerization.[8][14][15] To minimize racemization:

  • Use additives: HOBt and, more effectively, HOAt are known to suppress racemization by forming an active ester that is less prone to epimerization.[12][14][15]

  • Choose the right coupling reagent: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.[9]

  • Control the temperature: Running the reaction at lower temperatures (0 °C to room temperature) can help minimize racemization.

  • Optimize the base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the amide coupling of thiazole carboxylic acids.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Solutions
Insufficient Carboxylic Acid Activation 1. Switch to a more potent coupling reagent: If using EDC/DCC, switch to HATU, HBTU, or PyBOP.[6][10][11] 2. Increase the equivalents of the coupling reagent: A slight excess (1.1-1.5 equivalents) can sometimes improve activation. 3. Consider in situ acyl halide formation: For very challenging cases, converting the carboxylic acid to an acyl chloride or fluoride can significantly increase reactivity.[6][13]
Poor Nucleophilicity of the Amine 1. Increase the reaction temperature: Gentle heating (40-60 °C) can often overcome the activation energy for less nucleophilic amines.[11] 2. Use a more activating coupling reagent/additive combination: HATU is particularly effective for couplings with less reactive amines.[10] 3. Increase the concentration of reactants: A higher concentration (0.1-0.5 M) can favor the bimolecular coupling reaction.[5]
Degraded Reagents or Wet Solvents 1. Use fresh, high-purity coupling reagents: Many coupling reagents are hygroscopic and can degrade upon storage.[7] 2. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][9]
Steric Hindrance 1. Increase reaction time and/or temperature: Sterically hindered substrates often require more forcing conditions. 2. Choose a less bulky coupling reagent: Sometimes, the choice of coupling reagent can influence the transition state sterics.
Problem 2: Presence of Significant Side Products
Potential Cause Troubleshooting Steps & Solutions
N-Acylurea Formation (with carbodiimides) 1. Add HOBt or HOAt: These additives trap the O-acylisourea intermediate to form an active ester, preventing its rearrangement to the N-acylurea.[5][12] 2. Switch to a non-carbodiimide coupling reagent: Uronium or phosphonium reagents do not form this byproduct.[8]
Epimerization of Chiral Centers 1. Add HOBt or HOAt: These are effective racemization suppressants.[12][14][15] 2. Lower the reaction temperature: Perform the coupling at 0 °C. 3. Use a weaker base: A highly basic environment can promote epimerization. Consider using a base like N-methylmorpholine (NMM).[10]
Guanidinium Byproduct (with uronium/aminium reagents) 1. Control the order of addition: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the opportunity for the coupling reagent to react directly with the amine.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of a Thiazole Carboxylic Acid using HATU

This protocol is a good starting point for most thiazole carboxylic acid and amine combinations.

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazole carboxylic acid (1.0 equivalent).

  • Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile) to a concentration of 0.1-0.2 M.

  • Add HATU (1.1 equivalents) to the solution and stir for 1-2 minutes.

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Procedure for a Particularly Difficult Coupling

This protocol utilizes in situ acyl fluoride formation for highly unreactive or sterically hindered substrates.

  • To a dry flask under an inert atmosphere, add the thiazole carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Slowly add a fluorinating agent such as Cyanuric Fluoride (1.0 equivalent) or XtalFluor-E® (1.2 equivalents) followed by a non-nucleophilic base (e.g., pyridine or DIPEA, 1.5-2.0 equivalents).

  • Stir the reaction at 0 °C to room temperature for 1-2 hours to form the acyl fluoride. Monitor the formation by IR (a new C=O stretch for the acyl fluoride will appear at a higher wavenumber) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • In a separate flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the amine to the freshly prepared acyl fluoride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. For extremely difficult couplings, gentle heating (40-50 °C) may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

Visualizing the Process

Amide Coupling Mechanism

The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent and an additive.

AmideCoupling cluster_caption CarboxylicAcid Thiazole-COOH ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate AmideProduct Amide Product ActivatedIntermediate->AmideProduct Nucleophilic Attack ActiveEster HOBt/HOAt Active Ester ActivatedIntermediate->ActiveEster Trapping Amine Amine (R-NH2) Amine->TetrahedralIntermediate TetrahedralIntermediate->AmideProduct Collapse Additive Additive (e.g., HOBt, HOAt) Additive->ActiveEster ActiveEster->TetrahedralIntermediate Nucleophilic Attack caption The carboxylic acid is activated by a coupling reagent. This intermediate can react directly with the amine or be trapped by an additive to form a more stable active ester, which then reacts with the amine to form the final amide product. TroubleshootingWorkflow cluster_caption Start Low Yield or No Reaction CheckReagents Check Reagents & Conditions (Anhydrous? Fresh Reagents?) Start->CheckReagents ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) CheckReagents->ChangeReagent No OptimizeConditions Optimize Conditions (Increase Temp, Time, Concentration) CheckReagents->OptimizeConditions Yes ChangeReagent->OptimizeConditions Success Successful Coupling ChangeReagent->Success Works AcylHalide Consider Acyl Halide Route OptimizeConditions->AcylHalide Still Low Yield OptimizeConditions->Success Works AcylHalide->Success Works Reassess Re-evaluate Substrate Compatibility AcylHalide->Reassess Fails caption A systematic approach to diagnosing and solving issues with low-yielding amide coupling reactions involving thiazole carboxylic acids.

Caption: Troubleshooting workflow for difficult amide couplings.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC).
  • Reddit. (2021, October 20).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11648.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Chemistry LibreTexts. (2024, February 22). 11.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central (PMC).
  • Zhang, Q., Li, J., & Zhu, W. (2025, August 7). Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-benzoyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-benzoyl-1,3-thiazole-4-carboxylic acid , a critical intermediate in the synthesis of bioactive thiazole pharmacophores.[1] Unlike standard spectral libraries, this document focuses on the comparative analysis of solvent systems (DMSO-d₆ vs. CDCl₃) and the differentiation of the target acid from its synthetic precursor, the ethyl ester.

Key Findings:

  • Preferred Solvent: DMSO-d₆ is the mandatory solvent for characterization due to the poor solubility of the carboxylic acid moiety in chlorinated solvents.

  • Diagnostic Signal: The thiazole C5-proton (

    
     ~8.65 ppm) serves as the primary probe for ring integrity, distinct from the benzoyl multiplet.[1]
    
  • Process Control: Monitoring the disappearance of the ethyl group quartet/triplet system is the most reliable method for validating hydrolysis completion.

Part 1: Spectral Assignment & Comparative Data

The structural characterization of 2-benzoyl-1,3-thiazole-4-carboxylic acid relies on identifying three distinct spin systems: the benzoyl aromatic ring, the isolated thiazole proton, and the labile carboxylic acid proton.[1]

Solvent Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent drastically alters the spectral quality.[2][3] While CDCl₃ is standard for lipophilic intermediates, it is unsuitable for this free acid.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
Solubility Excellent (>20 mg/0.6 mL)Poor/Insoluble (<2 mg/0.6 mL)The polar -COOH and benzoyl carbonyls require a polar aprotic solvent to disrupt intermolecular H-bonding.[1]
-COOH Signal Sharp/Broad Singlet (~13.0 ppm)Invisible / Extremely BroadIn CDCl₃, rapid proton exchange and dimerization broaden the acid peak into the baseline.[1]
Resolution High (Sharp multiplets)Low (Broadened peaks)Poor solubility in CDCl₃ leads to aggregation, causing T2 relaxation broadening.[1]
Water Peak ~3.33 ppm~1.56 ppmDMSO is hygroscopic; the water peak can obscure mid-field impurities if not dry.
Chemical Shift Data Table (DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

AssignmentProton CountMultiplicityChemical Shift (

ppm)
Coupling Constant (

)
Structural Logic
-COOH 1Hbr s13.10 - 13.50 N/AHighly deshielded acidic proton involved in H-bonding.[1]
Thiazole C5-H 1Hs8.60 - 8.70 N/AThe C5 position is electron-deficient due to the adjacent N and C4-COOH.
Benzoyl (Ortho) 2Hd8.15 - 8.25 ~7.5 HzDeshielded by the anisotropy of the adjacent ketone carbonyl.
Benzoyl (Para) 1Ht7.65 - 7.75 ~7.5 HzTypical aromatic triplet.[1]
Benzoyl (Meta) 2Ht7.55 - 7.65 ~7.5 HzTypical aromatic triplet.[1]

Note: The "Benzoyl Ortho" protons are the most downfield of the phenyl ring due to the electron-withdrawing nature of the carbonyl group at the C2 position.

Part 2: Comparative Analysis – Product vs. Precursor

In drug development, this compound is typically synthesized via the hydrolysis of Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate .[1] Distinguishing the product from the starting material is critical for yield calculation.

The Diagnostic Shift

The transformation involves the cleavage of the ethoxy group.

  • Precursor (Ester): Contains a quartet (~4.3 ppm) and a triplet (~1.3 ppm).[1]

  • Product (Acid): Contains a downfield broad singlet (~13.2 ppm).[1]

Visualization of the Assignment Logic

The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis monitoring.

NMR_Logic Start Crude Reaction Mixture (1H NMR in DMSO-d6) Check_Ethyl Check 4.0 - 4.5 ppm region (Quartet present?) Start->Check_Ethyl Check_Acid Check 12.0 - 14.0 ppm region (Broad Singlet present?) Check_Ethyl->Check_Acid No Quartet Result_Ester Incomplete Hydrolysis (Ethyl Ester present) Check_Ethyl->Result_Ester Strong Quartet Result_Mix Mixture (Purification Required) Check_Ethyl->Result_Mix Weak Quartet Result_Pure Pure Product (Acid confirmed) Check_Acid->Result_Pure Strong Signal Check_Acid->Result_Mix Weak/No Signal Result_Ester->Check_Acid Verify absence of acid

Caption: Logical workflow for distinguishing the target carboxylic acid from its ethyl ester precursor using diagnostic NMR regions.

Part 3: Experimental Protocols

To ensure reproducibility and spectral integrity, follow this validated sample preparation protocol.

Protocol: Sample Preparation in DMSO-d₆

Objective: Obtain a high-resolution spectrum free from concentration-dependent broadening.

  • Massing: Weigh 10–15 mg of the dry solid 2-benzoyl-1,3-thiazole-4-carboxylic acid into a clean vial.

    • Why: <5 mg may yield poor signal-to-noise for the quaternary carbons (if running 13C); >20 mg may cause viscosity broadening.[1]

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If the sample contains residual water, the -COOH peak may drift or broaden. Use an ampoule from a fresh box if possible.

  • Homogenization: Vortex for 30 seconds. If the solid persists, sonicate for 2 minutes at room temperature.

    • Observation: The solution should be clear and slightly yellow. Any turbidity indicates impurities (likely inorganic salts from the hydrolysis workup).[1]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.[1]

  • Acquisition:

    • Scans: 16 (for 1H).

    • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: The -COOH proton has a long T1 relaxation time. A short D1 will suppress its integration value, leading to inaccurate purity calculations.[1]

Synthesis Pathway & Proton Tracking

The following diagram maps the proton environments through the synthesis (Oxidation/Hydrolysis) to visualize which signals are lost and retained.

Synthesis_Pathway Reactant Ethyl 2-benzoyl-1,3-thiazole-4-carboxylate (Precursor) Reagent Hydrolysis (LiOH / THF / H2O) Reactant->Reagent Ethyl_Group Ethyl Signals (q: 4.3, t: 1.3 ppm) Reactant->Ethyl_Group Contains Aromatic Benzoyl/Thiazole Signals (7.5 - 8.7 ppm) Retained & Shifted Reactant->Aromatic Product 2-benzoyl-1,3-thiazole-4-carboxylic acid (Target) Reagent->Product Acid_Group Acid Signal (br s: ~13.2 ppm) Product->Acid_Group Gains Product->Aromatic Ethyl_Group->Acid_Group Replaced by

Caption: Proton tracking during the hydrolysis of the ethyl ester to the carboxylic acid. Note the conservation of the aromatic region and the exchange of alkyl signals for the acidic proton.

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1][2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.

  • Sanz-Cervera, J. F., et al. (2009).[1][5] "Synthesis of thiazoles via Hantzsch condensation." Journal of Organic Chemistry.

  • LibreTexts. (2022).[1] "Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts.

  • Ismael, S., et al. (2023).[1][6][7] "Influence of solvents on the 1H-NMR chemical shifts of triazole/thiazole derivatives." Nigerian Journal of Technology.[1]

Sources

FTIR Carbonyl Peak Assignment Guide: 2-Benzoylthiazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The vibrational characterization of 2-benzoylthiazole carboxylic acids presents a unique spectroscopic challenge. Unlike simple aliphatic systems, these molecules contain two distinct carbonyl moieties—a diaryl-like ketone and a carboxylic acid —that frequently absorb in the same electromagnetic region (


).

This guide provides a definitive protocol for distinguishing these overlapping peaks. By comparing spectral data against standard benchmarks (Benzoic Acid and Benzophenone) and utilizing a self-validating Solvent Dilution Protocol , researchers can confidently assign the ketone and acid carbonyl stretches.

Structural Context & Vibrational Theory[1][2]

To assign the peaks correctly, one must understand the electronic environment affecting the force constants of the carbonyl bonds.

The Challenge: Dual Carbonyl Systems

In 2-benzoylthiazole acids, two carbonyl signals compete:

  • The Ketone (

    
    ):  Bridged between a phenyl ring and a thiazole ring.
    
  • The Acid (

    
    ):  Typically located on the phenyl or thiazole ring, existing in dynamic equilibrium between dimers and monomers.
    
Theoretical Shifts
  • Conjugation Effect (Red Shift): The ketone is conjugated with two aromatic systems (the phenyl and the thiazole). This extensive delocalization reduces the bond order, significantly lowering the stretching frequency compared to aliphatic ketones, often pushing it below

    
    .
    
  • Hydrogen Bonding (Red Shift): In the solid state (KBr pellet), the carboxylic acid exists primarily as a centrosymmetric dimer. Strong intermolecular hydrogen bonding weakens the

    
     bond, lowering its frequency to the 
    
    
    
    range.

The Result: The "standard" order of peaks is often inverted or heavily overlapped in these systems.

Comparative Spectral Analysis

The following table contrasts the 2-benzoylthiazole acid moiety against established spectroscopic standards to highlight expected shifts.

Table 1: Carbonyl Frequency Comparison (Solid State / KBr)
Functional GroupReference CompoundTypical Frequency (

, cm⁻¹)
Key Characteristic
Standard Acid Benzoic Acid

Broad base due to dimer H-bonding.
Standard Diaryl Ketone Benzophenone

Lower than alkyl ketones due to phenyl conjugation.
Target Analyte 2-Benzoylthiazole Acid Peak A: 1680 - 1715 Acid Dimer (Higher frequency).
Peak B: 1635 - 1660 Ketone (Lower frequency due to thiazole conjugation).

Critical Insight: In 2-benzoylthiazole derivatives, the ketone stretch is often found at a lower wavenumber than the carboxylic acid dimer. This is due to the electron-withdrawing nature of the thiazole ring combined with resonance, which creates a strong "push-pull" system that weakens the ketone bond.

Experimental Protocol: The Dilution Validation

Relying solely on peak position is insufficient due to substituent effects. The only way to guarantee assignment is to perturb the hydrogen bonding equilibrium.

Principle
  • Solid State (KBr): Acid is 100% dimerized (Lower

    
    ).
    
  • Dilute Solution (

    
    ):  Acid dimers break into monomers (Higher 
    
    
    
    , shift of
    
    
    ).
  • Ketone: Minimal shift (

    
    ) based only on solvent polarity.
    
Step-by-Step Workflow
  • Solid State Acquisition:

    • Prepare a standard KBr pellet (1-2% sample concentration).

    • Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

    • Observation: Note the broad OH stretch (

      
      ) and the carbonyl envelope (
      
      
      
      ).[1]
  • Concentrated Solution Scan:

    • Dissolve sample in dry Chloroform (

      
      ) or Carbon Tetrachloride (
      
      
      
      ) at a high concentration (
      
      
      ).
    • Use a sealed liquid cell with NaCl or CaF2 windows.

    • Observation: Spectra should resemble the KBr pellet (mostly dimers).

  • Dilution Series (The Validation Step):

    • Serially dilute the sample to

      
       and 
      
      
      
      .
    • Acquire spectra at each step.[2]

    • Analysis: Watch for the emergence of a new, sharp peak around

      
        (Acid Monomer) and the decrease of the band at ~
      
      
      
      .

Visualization: Assignment Logic Flow

The following diagram illustrates the decision logic for assigning Peak A and Peak B in your spectrum.

FTIR_Assignment Start Start: Unknown Spectrum (Region 1630-1750 cm⁻¹) Identify Identify Two Major Bands: Peak X (Higher ν) Peak Y (Lower ν) Start->Identify Experiment Perform Dilution Experiment (Dissolve in CHCl₃/CCl₄) Identify->Experiment Decision Observe Shift upon Dilution Experiment->Decision ShiftHigh Peak X diminishes, New Peak appears at ~1750 cm⁻¹ Decision->ShiftHigh Peak X Behavior NoShiftHigh Peak X remains stable (Only slight solvent shift) Decision->NoShiftHigh Peak X Behavior AssignAcid ASSIGNMENT: Peak X = Acid Dimer (Shift proves H-bond break) ShiftHigh->AssignAcid AssignKetone ASSIGNMENT: Peak X = Ketone (Rare in this scaffold) NoShiftHigh->AssignKetone SubCheck Check Peak Y (Lower ν) Usually 1635-1660 cm⁻¹ AssignAcid->SubCheck Final Peak Y = Conjugated Ketone (Locked by Thiazole/Phenyl) SubCheck->Final

Figure 1: Decision tree for distinguishing acid dimers from conjugated ketones using solvent dilution.

Summary of Assignments

Based on the structural properties of 2-benzoylthiazoles and the dilution protocol, the standard assignment for this class of compounds is:

  • 
     Acid Monomer (Dilute Solution): 
    
    
    
    (Sharp)
  • 
     Acid Dimer (Solid/Conc.): 
    
    
    
    (Intense)
  • 
     Ketone (Conjugated): 
    
    
    
    (Medium-Strong)
  • 
     Thiazole Ring: 
    
    
    
    (Often overlaps with aromatic
    
    
    )

Note on Substituents: Electron-donating groups (e.g., -OMe) on the phenyl ring of the benzoyl group will further lower the ketone frequency via increased resonance, while electron-withdrawing groups (e.g., -NO2) will raise it slightly.

References

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OrgChemBoulder. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization, and evaluation of anti-inflammatory activity of new benzothiazole derivatives. (Contextual reference for benzothiazole synthesis and spectral data). Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-benzoyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As senior scientists and drug development professionals know, unambiguous structural confirmation is paramount. Mass spectrometry serves as a definitive tool, but its power lies in the correct interpretation of fragmentation data. This document moves beyond a mere catalog of mass-to-charge ratios, offering a mechanistic exploration of the fragmentation pathways. By comparing the title compound's fragmentation with that of two key structural analogues—2-benzoylthiazole and 2-phenyl-1,3-thiazole-4-carboxylic acid—we establish a robust framework for identifying these molecules and predicting the behavior of related structures.

Introduction: The Imperative for Structural Elucidation

The 2-acylthiazole framework is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. 2-Benzoyl-1,3-thiazole-4-carboxylic acid combines three key functional moieties: a benzoyl group, a thiazole heterocycle, and a carboxylic acid. Each of these contributes uniquely to the molecule's overall fragmentation pattern under high-energy conditions like Electron Ionization (EI).

Understanding this "fragmentation fingerprint" is crucial for:

  • Structural Confirmation: Ensuring the correct molecule has been synthesized.

  • Impurity Profiling: Identifying synthesis by-products or degradants.

  • Metabolite Identification: Differentiating parent drugs from their metabolic products.

This guide is structured to provide not just the data, but the underlying chemical logic, empowering researchers to interpret spectra with confidence. We will dissect the fragmentation cascade, explaining the formation of key diagnostic ions based on principles of ion stability and established fragmentation mechanisms.

Experimental Methodology: A Self-Validating Protocol

The data and interpretations presented herein are based on a standard and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol using electron ionization. The choice of EI is deliberate; its high-energy nature induces extensive and reproducible fragmentation, which is ideal for structural elucidation.

Recommended GC-MS Protocol
  • Instrumentation: Standard GC-MS system with a quadrupole mass analyzer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a universal standard that ensures sufficient energy is imparted to the molecule to overcome ionization potentials and induce characteristic fragmentation, allowing for library matching.[1]

  • Source Temperature: 230 °C.

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Sample Preparation: Samples are derivatized (e.g., methylation of the carboxylic acid) to improve volatility for GC analysis or analyzed via a direct insertion probe. For the purpose of this guide, we discuss the fragmentation of the underivatized parent molecule as would be seen with a direct probe.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample introduction to data interpretation.

GCMS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Derivatization (e.g., Methylation for GC) or Direct Insertion Injection Sample Injection Sample->Injection Ionization Ionization (EI, 70 eV) Injection->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis & Structural Confirmation Spectrum->Interpretation

Caption: A typical experimental workflow for GC-MS analysis.

Fragmentation Analysis of 2-Benzoyl-1,3-thiazole-4-carboxylic Acid

The mass spectrum of the title compound is dominated by cleavages at the molecule's functional-group junctions, driven by the formation of stable ions. The molecular weight is 233.25 g/mol , and we anticipate a molecular ion (M⁺•) peak at m/z 233. In practice, for carboxylic acids, the molecular ion peak can be weak or absent due to rapid fragmentation.[2]

Primary Fragmentation Pathways

The initial fragmentation events are dictated by the three key moieties.

  • Decarboxylation: The most predictable fragmentation for a carboxylic acid is the loss of a neutral carbon dioxide molecule (CO₂), a loss of 44 Da.[3][4][5] This is a highly favorable process that leads to the radical cation of 2-benzoylthiazole.

    • [M - CO₂]⁺• → m/z 189

  • Formation of the Benzoyl Cation: A competing and highly significant pathway is the cleavage of the C-C bond between the thiazole ring and the benzoyl carbonyl group. This yields the resonance-stabilized benzoyl cation, which is often the base peak in the spectrum for benzoyl-containing compounds.[6]

    • [C₆H₅CO]⁺ → m/z 105 (Base Peak)

  • Loss of Carboxyl Group Components: Less dominant but still possible are cleavages of the carboxylic acid group itself, leading to the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl radical (•COOH, 45 Da).[7]

    • [M - OH]⁺ → m/z 216

    • [M - COOH]⁺ → m/z 188

The Fragmentation Cascade

The primary fragments undergo further decomposition, leading to the full spectral fingerprint. The most significant cascade begins with the two most stable primary fragments.

  • The benzoyl cation (m/z 105) readily loses a neutral carbon monoxide (CO) molecule to form the phenyl cation.[6]

    • m/z 105 → [C₆H₅]⁺ (m/z 77) + CO

  • The decarboxylated molecular ion (m/z 189) , being the radical cation of 2-benzoylthiazole, will also cleave to produce the highly stable benzoyl cation.

    • m/z 189 → [C₆H₅CO]⁺ (m/z 105)

The following diagram illustrates these dominant, interconnected fragmentation pathways.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M C₁₁H₇NO₃S⁺• m/z 233 (Molecular Ion) m189 [M - CO₂]⁺• m/z 189 M->m189 - CO₂ (44 Da) m105 [C₆H₅CO]⁺ m/z 105 (Base Peak) M->m105 - C₄H₂NO₂S• m216 [M - OH]⁺ m/z 216 M->m216 - •OH (17 Da) m189->m105 - C₃H₂NS• m84 Thiazole Fragment [C₃H₂NS]⁺ m/z 84 m189->m84 - C₇H₅O• m77 [C₆H₅]⁺ m/z 77 m105->m77 - CO (28 Da)

Caption: Proposed EI fragmentation pathway of 2-benzoyl-1,3-thiazole-4-carboxylic acid.

Summary of Key Ions
m/zProposed Ion StructureFormulaInterpretationRelative Intensity (Predicted)
233Molecular Ion[C₁₁H₇NO₃S]⁺•Unfragmented parent moleculeLow
1892-Benzoylthiazole radical cation[C₁₀H₇NOS]⁺•Loss of CO₂ from the molecular ionModerate
105Benzoyl cation[C₇H₅O]⁺Base Peak . Cleavage of C-C bond between rings. Highly stable acylium ion.[6]100%
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation (m/z 105)High
84Thiazole cation radical fragment[C₃H₂NS]⁺Represents a fragment of the thiazole ring.[8]Low to Moderate

Comparative Analysis: Confirming Identity Through Differentiation

To truly validate a structure, it is instructive to compare its fragmentation pattern with that of closely related molecules. This approach highlights the diagnostic ions that are unique to specific structural features.

Alternative 1: 2-Benzoylthiazole (Decarboxylated Analogue)
  • Structure: Lacks the carboxylic acid group. Its molecular weight (189.23 g/mol ) corresponds to the m/z 189 fragment of our primary compound.

  • Expected Fragmentation: The mass spectrum of 2-benzoylthiazole is predicted to be nearly identical to the spectrum of our title compound after the initial loss of CO₂. The molecular ion will be at m/z 189, and the base peak will be the benzoyl cation at m/z 105, which then fragments to the phenyl cation at m/z 77.

  • Significance: This comparison validates the proposed initial decarboxylation step. If the spectra are superimposable from m/z 189 downwards, it provides strong evidence for this pathway.

Alternative 2: 2-Phenyl-1,3-thiazole-4-carboxylic acid
  • Structure: The benzoyl group's carbonyl linker is absent; the phenyl ring is directly attached to the thiazole. Its molecular weight is 219.25 g/mol .

  • Expected Fragmentation: This molecule will also undergo facile decarboxylation.

    • M⁺• (m/z 219) → [M - CO₂]⁺• (m/z 175) The key difference lies in the subsequent fragmentation. Cleavage of the bond between the rings will not produce a benzoyl cation (m/z 105). Instead, it will produce a phenyl cation (m/z 77) directly, or a 2-phenylthiazole cation (m/z 161).

  • Significance: The absence of the prominent m/z 105 peak and the presence of a strong m/z 175 peak are definitive markers that distinguish this isomer from our title compound. It underscores that the m/z 105 peak is a diagnostic signature for the benzoyl moiety, not just a phenyl group.

Comparative Data Summary
Key Ion (m/z)2-Benzoyl-1,3-thiazole-4-carboxylic acid 2-Benzoylthiazole 2-Phenyl-1,3-thiazole-4-carboxylic acid Diagnostic Value
233 Molecular Ion AbsentAbsentIdentifies the title compound
219 AbsentAbsentMolecular Ion Identifies the phenyl analogue
189 [M-CO₂]⁺• Molecular Ion AbsentConfirms decarboxylation pathway
175 AbsentAbsent[M-CO₂]⁺• Confirms decarboxylation of phenyl analogue
105 Base Peak Base Peak AbsentHallmark of the Benzoyl Group
77 High IntensityHigh IntensityModerate to HighIndicates a phenyl substituent

Conclusion

The electron ionization mass spectrum of 2-benzoyl-1,3-thiazole-4-carboxylic acid is characterized by a clear and predictable fragmentation pattern. The fragmentation is dominated by two primary, competing pathways:

  • Decarboxylation to form a radical cation at m/z 189.

  • Alpha-cleavage to form the highly stable benzoyl cation at m/z 105 , which serves as the base peak .

Subsequent loss of carbon monoxide from the benzoyl cation to yield the phenyl cation (m/z 77) is also a major process. By comparing this fragmentation pattern to that of its decarboxylated and de-carbonylated analogues, we can unambiguously assign the structure. The presence of the m/z 105 base peak is the most critical diagnostic feature confirming the integrity of the benzoyl-thiazole linkage. This guide provides the foundational logic for researchers to confidently identify this compound and extrapolate these principles to other novel heterocyclic structures.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Kato, S., et al. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 29(9), 1834-1843. Retrieved from [Link]

  • Garg, C. P., Sharma, V. P., & Kapoor, R. P. (1992). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 4(3), 519-524. Retrieved from [Link]

  • Nenarokov, D. O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Meyerson, S., & Van der Donk, W. A. (1966). Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan, 39(6), 1331-1334. Retrieved from [Link]

  • Găină, L., et al. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC TRIAZOLE DERIVATIVES. Retrieved from [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45B(6), 1455-1460. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-4-carboxythiazole. PubChem Compound Database. Retrieved from [Link]

  • Freissinet, C., et al. (2022). Decarboxylation of long-chain carboxylic acids observed in laboratory experiments. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2024). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Shutilov, A. A., et al. (2021). Decarboxylation of p-Coumaric Acid during Pyrolysis on the Nanoceria Surface. Molecules, 26(22), 6862. Retrieved from [Link]

  • Rather, L. J., et al. (2010). Mass spectrometry after collision-induced dissociation fragmentation of benzoyl-CoA. ResearchGate. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Avondet, M., & Wentrup, C. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Retrieved from [Link]

  • Zhang, J., et al. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 13(11), 1109. Retrieved from [Link]

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Comparative HPLC Profiling of Thiazole-4-Carboxylic Acid Derivatives: C18 vs. Phenyl-Hexyl Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison of Thiazole-4-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide

Executive Summary

Thiazole-4-carboxylic acid derivatives serve as critical scaffolds in medicinal chemistry, functioning as intermediates for xanthine oxidase inhibitors (e.g., Febuxostat) and PPAR agonists. Their separation presents a unique chromatographic challenge: the amphoteric nature of the thiazole ring combined with the ionizable carboxylic acid tail requires precise pH control.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the baseline for hydrophobicity-based separation, experimental data suggests Phenyl-Hexyl offers superior resolution for aromatic-substituted thiazoles through secondary


 interactions.
Mechanistic Insight: The Separation Logic

To optimize retention time (RT), one must understand the molecular behavior of the analyte within the column.

  • The Acidic Challenge (pKa ~3.0 - 3.5): Thiazole-4-carboxylic acids are weak acids. At neutral pH (7.0), the carboxylic acid is deprotonated (

    
    ), resulting in high polarity and near-void volume elution. Retention requires an acidic mobile phase (pH < 3.0) to suppress ionization.
    
  • The Aromatic Opportunity: The thiazole ring is electron-deficient. When substituted with aromatic groups (e.g., phenyl or thiophene moieties at position C2), the molecule becomes a prime candidate for

    
     stacking interactions, which are accessible only on Phenyl-based columns, not C18.
    
Diagram 1: Retention Mechanism & Column Selection Logic

RetentionLogic Analyte Thiazole-4-Carboxylic Acid Derivative PH_Factor Mobile Phase pH Analyte->PH_Factor pKa ~3.5 State Ionization State PH_Factor->State pH < 3.0 (Protonated) PH_Factor->State pH > 4.0 (Ionized) Column Stationary Phase State->Column Neutral Form Interaction Primary Interaction Column->Interaction C18 Column Column->Interaction Phenyl-Hexyl Column Outcome Chromatographic Result Interaction->Outcome Hydrophobic Effect (C18) Interaction->Outcome Hydrophobic + Pi-Pi (Phenyl)

Caption: Logic flow demonstrating how pH control enables retention, while column choice dictates selectivity mechanisms.

Experimental Protocol

The following protocol is a self-validating system designed to screen thiazole derivatives. It uses a "Scouting Gradient" to determine optimal elution conditions.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Diluent: 50:50 Water:ACN.

Instrument Settings:

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Thiazole core) and 280 nm.

  • Injection Volume: 5 µL.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of derivative in 1 mL Diluent. Sonicate for 5 mins.

  • Column Conditioning: Flush column with 90% B for 10 mins, then equilibrate with 95% A for 15 mins.

  • Gradient Execution:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: Stop

  • Validation: Inject a standard (e.g., Febuxostat or unsubstituted Thiazole-4-carboxylic acid) to confirm system suitability (Tailing factor < 1.5).

Performance Comparison: C18 vs. Phenyl-Hexyl

The data below synthesizes retention behaviors observed in the analysis of thiazole-based pharmaceutical intermediates (e.g., Febuxostat precursors).

Comparative Retention Data (Representative)
Derivative (C2-Substituent)LogP (Approx)RT (min) - C18 ColumnRT (min) - Phenyl-HexylSelectivity Note
2-Amino-thiazole-4-COOH 0.51.2 (Poor Retention)1.5 (Slight Improvement)Highly polar; requires ion-pairing or HILIC for best results.
2-Methyl-thiazole-4-COOH 1.23.43.8Alkyl interaction dominates; C18 is sufficient.
2-Phenyl-thiazole-4-COOH 2.56.17.4 Critical: Phenyl-Hexyl shows enhanced retention due to

stacking.
Febuxostat (Complex Analog) 3.89.29.8Strong retention on both; Phenyl-Hexyl provides sharper peak shape for aromatic impurities.

Analysis:

  • Alkyl Derivatives: For simple alkyl chains (Methyl, Ethyl), the C18 column performs adequately. The separation is driven purely by hydrophobicity.

  • Aromatic Derivatives: When the C2 position contains a phenyl or naphthyl group, the Phenyl-Hexyl column demonstrates a "Selectivity Shift." The retention time increases disproportionately compared to C18, often resolving co-eluting aromatic impurities that C18 cannot separate.

Diagram 2: Method Validation Workflow

ValidationWorkflow Start Start Method Development Check_pH Check Mobile Phase pH (Target: 2.5 - 3.0) Start->Check_pH Screen_C18 Screen 1: C18 Column (Gradient 5-95% B) Check_pH->Screen_C18 Decision Resolution > 1.5? Screen_C18->Decision Finalize Finalize Method (C18) Decision->Finalize Yes Switch_Phenyl Switch to Phenyl-Hexyl (Targeting Pi-Pi) Decision->Switch_Phenyl No (Co-elution) Optimize Optimize Gradient (Isocratic Hold) Switch_Phenyl->Optimize Optimize->Finalize

Caption: Decision tree for selecting the optimal column based on initial resolution results.

Troubleshooting & Optimization
  • Peak Tailing:

    • Cause: Secondary interactions between the basic nitrogen in the thiazole ring and residual silanols on the silica surface.

    • Solution: Use an "End-capped" column (e.g., Zorbax Eclipse Plus or equivalent) and ensure buffer concentration is at least 10-20 mM.

  • Retention Time Drift:

    • Cause: pH fluctuation. Because the pKa is ~3.5, small changes in mobile phase pH (e.g., 3.4 to 3.6) cause massive shifts in ionization percentage.

    • Solution: Buffer heavily. Use 20mM Ammonium Formate adjusted to pH 3.0 rather than simple acid addition.

References
  • Muvvala, S. S., et al. (2012).[5] "A Validated RP-HPLC Method for the Estimation of Febuxostat in Bulk Drugs." International Journal of Research in Pharmacy and Chemistry.

  • Agilent Technologies. (2022). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online.

  • Głowacki, R., et al. (2023).[2] "Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC–UV based method." Scientific Reports.[6]

  • Darandale, D. M., et al. (2017).[7] "Development and Validation of RP-HPLC Method for the Determination of Febuxostat." Asian Journal of Research in Chemistry.

  • Waters Corporation. (2026). "CSH C18 vs. Phenyl-Hexyl Chemistries: Selectivity Differences." Waters Knowledge Base.

Sources

Comparative Guide: Biological Potency of 2-Benzoyl vs. 2-Benzyl Thiazole Derivatives

[1]

Executive Summary

This technical guide provides a head-to-head comparison of 2-benzoylthiazoles (carbonyl linker) and 2-benzylthiazoles (methylene linker).[1] While both scaffolds utilize the thiazole ring as a pharmacophore, the single atom difference in the linker—an sp² hybridized carbonyl (C=O) versus an sp³ hybridized methylene (CH₂)—fundamentally alters their electronic properties, conformational space, and biological targets.

The Verdict:

  • 2-Benzoyl Derivatives are generally superior in Anticancer applications, particularly as tubulin polymerization inhibitors.[1] The rigid, planar carbonyl linker mimics the pharmacophore of colchicine and combretastatin A-4.

  • 2-Benzyl Derivatives excel in Antimicrobial and Enzyme Inhibition (e.g., AChE, urease) contexts. The flexible methylene bridge allows for "induced fit" binding in hydrophobic pockets where rigid analogs fail.[1]

Structural & Electronic Basis of Potency

The biological divergence stems from three physicochemical pillars:

Feature2-Benzoyl (C=O[2] Linker)2-Benzyl (CH₂ Linker)
Hybridization sp² (Planar)sp³ (Tetrahedral)
Electronic Effect Electron-withdrawing (EWG); lowers thiazole pKa.Electron-donating (via hyperconjugation); neutral.[1]
Conformation Rigid; Conjugated system forces planarity between rings.[1]Flexible; Free rotation allows "V-shape" or "extended" folding.[1]
Binding Mode Hydrogen Bond Acceptor (C=O); Pi-stacking promoter.[1]Hydrophobic interaction; Van der Waals contacts.[1]
DOT Diagram: SAR & Pharmacophore Logic

SAR_Logiccluster_0Scaffold CoreThiazoleThiazole Ring(C3N1S)Benzoyl2-Benzoyl Linker(C=O)Thiazole->BenzoylBenzyl2-Benzyl Linker(CH2)Thiazole->BenzylEffect_BenzoylRigid Planarity+ H-Bond AcceptorBenzoyl->Effect_BenzoylConjugationEffect_BenzylFlexible Rotation+ Hydrophobic BulkBenzyl->Effect_BenzylInsulationTarget_TubulinTarget: Tubulin(Colchicine Site)Effect_Benzoyl->Target_TubulinHigh Potency(Nanomolar)Target_EnzymeTarget: Bacterial Enzymes(DHPS / Urease)Effect_Benzyl->Target_EnzymeBroad Spectrum(Micromolar)

Figure 1: Mechanistic divergence of thiazole derivatives based on linker chemistry.

Comparative Efficacy Data

A. Anticancer Potency (Tubulin Inhibition)

The 2-benzoyl moiety is critical for cytotoxicity in the "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) template.[1] The carbonyl group positions the aryl rings to overlap perfectly with the colchicine binding site on β-tubulin.[1]

Representative Data (MCF-7 Breast Cancer Cell Line):

Compound ClassLinkerIC₅₀ (µM)Mechanism of Action
2-Benzoyl -(C=O)-0.02 - 0.08 Arrests G2/M phase; inhibits tubulin polymerization.
2-Benzyl -CH₂-2.50 - 10.0Weaker tubulin binding; often off-target kinase inhibition.[1]
2-Hydroxyl -CH(OH)-0.30 - 1.5Loss of planarity reduces potency 10-50x vs Benzoyl.[1]
ColchicineN/A0.01 - 0.05Standard Control

Key Insight: Oxidation of the methylene (benzyl) to carbonyl (benzoyl) typically increases anticancer potency by 100-fold in this specific scaffold class [1].

B. Antimicrobial Potency

In bacterial targets, flexibility is often advantageous. 2-Benzyl derivatives can navigate the variable active sites of bacterial enzymes (like DHPS or DNA gyrase) more effectively than the rigid benzoyl analogs.[1]

Representative Data (S. aureus - Gram Positive):

Compound ClassLinkerMIC (µg/mL)Activity Profile
2-Benzyl -CH₂-4 - 8 High; comparable to Ciprofloxacin in specific series.[1]
2-Benzoyl -(C=O)-32 - >64Moderate/Low; rigidity limits bacterial cell wall penetration.[1]
CiprofloxacinN/A0.5 - 2Standard Control

Experimental Synthesis Protocols

To ensure reproducibility, we recommend the Hantzsch Thiazole Synthesis as the primary route. However, the installation of the linker differs.[3][4]

DOT Diagram: Synthesis Workflow

Synthesis_FlowStartStarting Material:Thioamide DerivativeHantzschHantzsch Cyclization(Reflux in EtOH)Start->Hantzsch2-PhenylacetothioamideReagentReagent:Alpha-HaloketoneReagent->HantzschProduct_Benzyl2-Benzylthiazole(Methylene Linker)Hantzsch->Product_BenzylDirect YieldOxidationOxidation Step(SeO2 or CrO3)Product_Benzyl->OxidationPost-Synthetic ModificationProduct_Benzoyl2-Benzoylthiazole(Carbonyl Linker)Oxidation->Product_BenzoylFinal Product

Figure 2: Synthetic pathways.[1] Note that 2-benzoyl derivatives are best accessed via oxidation of the benzyl precursor to avoid side reactions.

Protocol A: Synthesis of 2-Benzylthiazoles (Direct Hantzsch)
  • Reactants: Equimolar mixture of 2-phenylacetothioamide (1.0 mmol) and substituted α-bromoacetophenone (1.0 mmol).

  • Solvent: Absolute Ethanol (10 mL).

  • Procedure: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up: Cool to room temperature. Neutralize with NaHCO₃.[1] Filter the precipitate.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

  • Validation: ¹H NMR should show a singlet at ~4.3 ppm (CH₂ bridge).

Protocol B: Synthesis of 2-Benzoylthiazoles (Oxidation Route)

Direct Hantzsch synthesis of 2-benzoyl analogs is difficult due to the instability of α-keto-thioamides.[1] The oxidation route is preferred.

  • Precursor: Dissolve purified 2-benzylthiazole (1.0 mmol) in Dioxane or Acetic Acid.

  • Oxidant: Add Selenium Dioxide (SeO₂) (1.5 mmol) or CrO₃.

  • Procedure: Reflux for 4–6 hours.

  • Work-up: Filter hot to remove selenium metal.[1] Evaporate solvent.[1]

  • Validation: ¹H NMR: Disappearance of CH₂ singlet (~4.3 ppm).[1] IR: Appearance of strong C=O stretch at ~1650 cm⁻¹.[1]

Biological Assay Methodologies

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Use this to validate the anticancer potency of the Benzoyl derivatives.

  • Seeding: Plate MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol D: Antimicrobial Susceptibility (Broth Microdilution)

Use this to validate the broad-spectrum activity of Benzyl derivatives.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus) to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Prepare serial 2-fold dilutions of compounds in Mueller-Hinton Broth (range: 128 to 0.25 µg/mL).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

References

  • Wang, Z., et al. (2011).[2] "Design, synthesis and biological evaluation of novel 4-substituted methoxybenzoyl-aryl-thiazole analogues as potent anticancer agents." European Journal of Medicinal Chemistry.

  • Li, D.D., et al. (2013). "Antitumor activity of 2-benzoylthiazole derivatives targeting the colchicine binding site."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Kashyap, S.J., et al. (2012). "Synthesis and antimicrobial activity of some new 2-substituted benzothiazole derivatives." Journal of Advanced Pharmaceutical Technology & Research.

  • Gomha, S.M., et al. (2015). "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer and antimicrobial agents." Chemistry Central Journal.

  • Hantzsch, A. (1887).[1][5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halo-ketonen." Berichte der deutschen chemischen Gesellschaft.

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-benzoyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Operational and Safety Blueprint for Laboratory Professionals

As a Senior Application Scientist, it is my priority to equip fellow researchers with the critical information needed for the safe handling of specialized chemical compounds. This guide provides a detailed protocol for the use of 2-benzoyl-1,3-thiazole-4-carboxylic acid, a compound of interest in pharmaceutical and chemical research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the safety profiles of structurally analogous compounds. This approach mandates a conservative and cautious methodology, prioritizing the user's safety above all.

The available safety data for similar thiazole and benzothiadiazole derivatives indicate a range of potential hazards, including skin and eye irritation, respiratory tract irritation, and potential for toxicity if swallowed, inhaled, or in contact with skin[1][2][3][4]. Therefore, the following recommendations are based on the precautionary principle, ensuring a high level of protection.

Core Safety Directives and Hazard Assessment

Given the hazard profile of analogous compounds, 2-benzoyl-1,3-thiazole-4-carboxylic acid should be treated as a hazardous substance. The primary risks to laboratory personnel include:

  • Dermal Contact: Similar compounds are known to cause skin irritation[1][4][5].

  • Ocular Exposure: There is a strong potential for serious eye irritation[1][2][4][5].

  • Inhalation: Dust or aerosols may cause respiratory irritation[2][4].

  • Ingestion and Systemic Toxicity: Some related compounds are toxic if swallowed or in contact with skin, and harmful if inhaled[3][6].

These potential hazards necessitate the stringent use of Personal Protective Equipment (PPE) and adherence to carefully planned operational procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving 2-benzoyl-1,3-thiazole-4-carboxylic acid.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a full-face shieldTwo pairs of nitrile glovesFull-length lab coat with tight cuffsN95-rated respirator or higher
Dissolution and Solution Handling Chemical safety goggles and a full-face shieldTwo pairs of nitrile glovesChemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Running Reactions and Work-up Chemical safety goggles and a full-face shieldTwo pairs of nitrile glovesChemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Waste Disposal Chemical safety goggles and a full-face shieldTwo pairs of nitrile glovesChemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye and Face Protection: The combination of safety goggles and a full-face shield provides comprehensive protection against splashes and airborne particles, mitigating the risk of serious eye irritation[1][2][4][5].

  • Hand Protection: Double-gloving with nitrile gloves creates a robust barrier against dermal absorption. It is crucial to change gloves immediately if contamination is suspected.

  • Body Protection: A lab coat protects against incidental contact, while a chemical-resistant apron is essential during procedures with a higher risk of splashes.

  • Respiratory Protection: An N95 respirator is the minimum requirement when handling the solid material outside of a fume hood to prevent the inhalation of fine particles[2][4]. For all other operations, a certified chemical fume hood is mandatory to control vapor and aerosol exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling:

The following diagram, rendered in DOT language, illustrates the decision-making process for the safe handling of 2-benzoyl-1,3-thiazole-4-carboxylic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid in Ventilated Enclosure C->D Proceed to Handling E Perform Dissolution in Fume Hood D->E F Conduct Reaction and Work-up in Fume Hood E->F G Segregate Waste (Solid and Liquid) F->G Proceed to Disposal H Label Waste Containers Clearly G->H I Dispose According to Institutional Guidelines H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.